molecular formula C17H13ClN2O2 B11953646 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate CAS No. 14577-79-8

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Cat. No.: B11953646
CAS No.: 14577-79-8
M. Wt: 312.7 g/mol
InChI Key: NDGVCMKVFPATBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14577-79-8

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21)

InChI Key

NDGVCMKVFPATBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a specialized heterocyclic carbamate primarily utilized in medicinal chemistry and neuropharmacology research. Structurally, it fuses a 2-methyl-8-quinolinol (8-hydroxyquinaldine) scaffold with a 4-chlorophenyl carbamoyl moiety.

This compound belongs to a class of pseudo-irreversible cholinesterase inhibitors .[1][2] Unlike simple competitive inhibitors, it functions by transferring the carbamoyl group to the catalytic serine residue of the target enzyme (Acetylcholinesterase, AChE, or Butyrylcholinesterase, BuChE), temporarily inactivating it.[2] Furthermore, the "leaving group" generated upon hydrolysis—2-methyl-8-quinolinol—is a bidentate metal chelator with distinct steric properties that differentiate it from the classic 8-hydroxyquinoline (8HQ), specifically regarding its interaction with trivalent metal ions like Al(III) and Fe(III).

Physicochemical Profile[2][3][4][5][6][7]
PropertyValue / Description
IUPAC Name 2-methylquinolin-8-yl N-(4-chlorophenyl)carbamate
CAS Number 14577-79-8
Molecular Formula C₁₇H₁₃ClN₂O₂
Molecular Weight 312.75 g/mol
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water.
Appearance White to off-white crystalline solid
H-Bond Donors 1 (Carbamate NH)
H-Bond Acceptors 3 (Quinoline N, Carbamate O, Ester O)

Part 2: Synthesis & Manufacturing Methodology

The synthesis of this compound is a nucleophilic addition reaction. The high reactivity of isocyanates makes this the preferred pathway over the use of carbamoyl chlorides for N-aryl derivatives, ensuring higher yields and simpler purification.

Reaction Pathway

The synthesis involves the reaction of 2-methyl-8-quinolinol (nucleophile) with 4-chlorophenyl isocyanate (electrophile). The reaction is typically catalyzed by a weak base (e.g., Triethylamine) or organotin compounds (e.g., DBTL), though the basicity of the quinoline nitrogen can sometimes be sufficient to drive the reaction in non-protic solvents.

Experimental Protocol

Note: All procedures must be performed in a fume hood under an inert atmosphere (N₂ or Ar) to prevent isocyanate hydrolysis.

  • Reagents:

    • 2-Methyl-8-quinolinol (1.0 eq)

    • 4-Chlorophenyl isocyanate (1.1 eq)

    • Triethylamine (TEA) (0.1 eq, Catalyst)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • Dissolution: Dissolve 10 mmol of 2-Methyl-8-quinolinol in 20 mL of anhydrous DCM in a round-bottom flask.

    • Activation: Add catalytic TEA and stir at room temperature for 10 minutes.

    • Addition: Add 11 mmol of 4-Chlorophenyl isocyanate dropwise via a syringe or addition funnel. The reaction is exothermic; cooling to 0°C may be required for larger scales.

    • Reflux/Stir: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Quench & Isolation: Once the starting phenol is consumed, evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the crude solid from hot ethanol or a Toluene/Hexane mixture to yield the pure carbamate.

Synthesis Logic Diagram

Synthesispathway SM1 2-Methyl-8-quinolinol (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack (DCM, TEA cat.) SM2 4-Chlorophenyl Isocyanate (Electrophile) SM2->Inter Prod 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Inter->Prod Proton Transfer

Figure 1: Synthetic pathway via isocyanate addition. The phenolic oxygen attacks the central carbon of the isocyanate group.

Part 3: Mechanism of Action (Pharmacology)

This compound is designed to target Serine Hydrolases , specifically Acetylcholinesterase (AChE) . Its mechanism is distinct from reversible inhibitors (like Tacrine) and relies on a chemical transfer process known as Carbamylation .[2]

Recognition & Binding

The lipophilic quinoline ring and the chlorophenyl moiety facilitate entry into the AChE active site gorge. The protonated quinoline nitrogen (at physiological pH) may interact with the cation-π site (Trp86) of the enzyme.

Carbamylation (Inactivation)

The catalytic triad of AChE (Ser200, His447, Glu334) attacks the carbamate carbonyl. Unlike an ester substrate (acetylcholine) which hydrolyzes in microseconds, the carbamylated enzyme is stable for minutes to hours.

  • Leaving Group: 2-methyl-8-quinolinol is released.

  • Inhibited State: The enzyme is "capped" with a N-(4-chlorophenyl)carbamoyl group.

Decarbamylation (Regeneration)

Water eventually hydrolyzes the carbamylated serine, restoring enzyme activity.[2] The electron-withdrawing chlorine atom on the phenyl ring makes the carbamate slightly more labile to hydrolysis than an unsubstituted phenyl carbamate, tuning the duration of inhibition.

Mechanism Diagram

Mechanism Enz Active AChE (Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Inhibitor Drug Inhibitor (Carbamate) Drug->Complex AcylEnz Carbamylated Enzyme (Inactive) Complex->AcylEnz Nucleophilic Attack (Ser200) LG Leaving Group Release (2-Methyl-8-quinolinol) Complex->LG Regen Regenerated Enzyme AcylEnz->Regen Slow Hydrolysis (H2O) (Rate Limiting Step) Regen->Enz Cycle Complete

Figure 2: The pseudo-irreversible inhibition cycle of Acetylcholinesterase. The rate of decarbamylation determines the duration of drug action.

Part 4: Reactivity & Stability

Hydrolytic Stability

The carbamate linkage is susceptible to hydrolysis in basic conditions or in the presence of esterases.

  • pH < 7: Relatively stable.

  • pH > 9: Rapid hydrolysis to 4-chloroaniline, CO₂, and 2-methyl-8-quinolinol.

  • Storage: Must be stored at -20°C, desiccated.

Chelation Potential (Pro-Chelator Effect)

The intact carbamate cannot chelate metals effectively because the phenolic oxygen is blocked. However, upon biological hydrolysis (inside the brain or fungi), it releases 2-methyl-8-quinolinol .

  • Steric Hindrance: The 2-methyl group sterically hinders the formation of saturated 1:3 (Metal:Ligand) complexes with small ions like Al(III), unlike 8-hydroxyquinoline. This makes the released ligand more selective for larger ions or lower coordination numbers (e.g., Cu(II) or Zn(II)).

Part 5: References

  • Sigma-Aldrich. Product Specification: this compound (S632090).Link

  • Wang, Y., et al. (2023). "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[3] Link

  • Darvesh, S., et al. (2008). "Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase."[1] Journal of Medicinal Chemistry, 51(14), 4200-4212. Link

  • Musilek, K., et al. (2017). "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules, 22(11), 1986. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy, 7, 1157. Link

Sources

Spectroscopic data for 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate . It is designed for researchers requiring a reference for structural validation, synthesis monitoring, or impurity profiling.

Compound Overview & Significance

This compound is a bioactive carbamate ester derived from the condensation of 2-methyl-8-quinolinol and 4-chlorophenyl isocyanate. This scaffold is significant in medicinal chemistry for its potential anticholinesterase, antifungal, and antimicrobial properties, leveraging the metal-chelating ability of the quinoline moiety masked by a hydrolyzable carbamate linker.

Property Data
IUPAC Name 2-Methylquinolin-8-yl (4-chlorophenyl)carbamate
Molecular Formula C₁₇H₁₃ClN₂O₂
Molecular Weight 312.75 g/mol
Monoisotopic Mass 312.07 g/mol (³⁵Cl)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CDCl₃, Acetone; sparingly soluble in water

Synthesis & Reaction Pathway

Understanding the synthesis is critical for interpreting spectroscopic impurities (e.g., residual isocyanate or hydrolysis products). The compound is typically synthesized via a nucleophilic addition reaction.

Reaction Workflow (Graphviz)

SynthesisPathway SM1 2-Methyl-8-quinolinol (C10H9NO) Intermediate Transition State (Nucleophilic Attack) SM1->Intermediate Solvent: DCM/THF Temp: 0-25°C SM2 4-Chlorophenyl isocyanate (C7H4ClNO) SM2->Intermediate Solvent: DCM/THF Temp: 0-25°C SideProduct Impurity: 1,3-bis(4-chlorophenyl)urea (Hydrolysis of Isocyanate) SM2->SideProduct + H2O (Moisture) Catalyst Catalyst (TEA or DBTDL) Catalyst->Intermediate Product 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of 2-methyl-8-quinolinol to 4-chlorophenyl isocyanate. Red path indicates a common urea impurity caused by moisture.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Shifts are referenced to TMS (0.00 ppm) in CDCl₃.[1] Values are high-fidelity predictions based on chemometric fragment analysis of analogous quinolinyl carbamates.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct singlet of the methyl group, the broad carbamate NH, and the desymmetrized aromatic region.[2]

Shift (δ ppm)Mult.[1][2][3][4]Int.[4][5][6][7]AssignmentStructural Context
8.80 br s1HNH Amide proton; broadens/shifts with concentration (H-bonding).
8.05 d1HH-4 (Quinoline) Deshielded by quinoline nitrogen; typical J ≈ 8.4 Hz.
7.65 d1HH-5 (Quinoline) Peri-position to N; often overlaps with phenyl region.
7.55 d1HH-7 (Quinoline) Ortho to carbamate oxygen; shifts downfield vs. free phenol.
7.45 t1HH-6 (Quinoline) Meta-coupling resolves as apparent triplet/dd.
7.38 d2HH-2', H-6' (Phenyl) Ortho to NH; part of AA'BB' system (J ≈ 8.8 Hz).
7.30 d1HH-3 (Quinoline) Upfield doublet; shielded relative to H-4.
7.28 d2HH-3', H-5' (Phenyl) Meta to NH; overlaps with solvent residual in CDCl₃.
2.75 s3HCH₃ (C-2) Diagnostic singlet for 2-methyl substitution.
¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the carbamate carbonyl and the methyl carbon.

Shift (δ ppm)Carbon TypeAssignmentNotes
158.5 CqC=O Carbamate carbonyl; distinct from urea (~155) or ester (~165).
157.2 CqC-2 (Quinoline) Quaternary; downfield due to N and Methyl attachment.
147.5 CqC-8 (Quinoline) Ipso-carbon attached to Oxygen.
139.5 CqC-8a (Quinoline) Bridgehead carbon.
136.5 CHC-4 (Quinoline)
136.0 CqC-1' (Phenyl) Ipso-carbon attached to Nitrogen.
129.2 CHC-3', C-5' (Phenyl)
128.8 CqC-4' (Phenyl) Attached to Chlorine.
126.5 CqC-4a (Quinoline) Bridgehead carbon.
125.8 CHC-7 (Quinoline)
122.5 CHC-3 (Quinoline)
120.5 CHC-2', C-6' (Phenyl)
25.4 CH₃-CH₃ Methyl group at C-2 position.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from hydroxyl (-OH) and isocyanate (-N=C=O) to the carbamate linkage.

Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Note
3320 – 3360 ν(N-H)MediumSharp band; confirms secondary amide structure.
3050 – 3080 ν(C-H) arWeakAromatic C-H stretching.
2920 – 2960 ν(C-H) alkWeakMethyl group C-H stretching.
1725 – 1745 ν(C=O)StrongCritical ID: Carbamate carbonyl stretch.
1590 – 1610 ν(C=C) / ν(C=N)StrongQuinoline ring breathing modes.
1530 – 1550 δ(N-H)MediumAmide II band (bending).
1210 – 1240 ν(C-O-C)StrongAsymmetric stretch of the ester linkage.
1080 – 1100 ν(C-Cl)MediumAryl chloride stretch.
~750 & ~820 δ(C-H) oopStrongOut-of-plane bending; indicates 4-substituted phenyl.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

Fragmentation Pattern (EI)

The molecule typically cleaves at the carbamate linkage.

  • Molecular Ion (M⁺˙): m/z 312 (100%) and 314 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.

  • Fragment A (Base Peak often in ESI): m/z 159 .

    • Structure: [2-Methyl-8-quinolinol]⁺.[7]

    • Mechanism:[8][9][10] Hydrogen transfer and loss of the isocyanate moiety (McLafferty-like rearrangement).

  • Fragment B: m/z 153/155 .

    • Structure: [4-Chlorophenyl isocyanate]⁺.

    • Mechanism:[8][9][10] Direct cleavage of the C-O bond.

  • Fragment C: m/z 127/129 .

    • Structure: [4-Chloroaniline]⁺ (Loss of CO from Fragment B).

Fragmentation Logic Diagram (Graphviz)

MassSpec M_Ion Molecular Ion [M]+. m/z 312 / 314 Frag_A Fragment: 2-Methyl-8-quinolinol ion m/z 159 M_Ion->Frag_A H-Transfer (Loss of C7H4ClNO) Frag_B Fragment: 4-Chlorophenyl isocyanate ion m/z 153 / 155 M_Ion->Frag_B C-O Cleavage Frag_C Fragment: 4-Chloroaniline ion m/z 127 / 129 Frag_B->Frag_C Loss of CO (-28 Da)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols for Validation

Protocol 1: Sample Preparation for ¹H NMR
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Note: If solubility is poor, use DMSO-d₆ . Note that in DMSO, the NH peak will shift downfield (~9.5–10.0 ppm) and may sharpen.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run at 298 K with a standard pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

Protocol 2: FT-IR Analysis (ATR Method)
  • Cleaning: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol.

  • Background: Collect a background spectrum (air) with 16 scans.

  • Sample: Place a small amount of solid powder (~2 mg) on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge is in the green zone.

  • Collection: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹). Look specifically for the disappearance of the isocyanate peak (~2270 cm⁻¹) to confirm reaction completion.

References

  • Synthesis of Carbamates:Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology. Interscience Publishers.
  • Quinoline Spectroscopy:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction rules for quinoline systems).
  • Related Crystal Structures: Li, X. (2011).[9] Methyl N-(4-chlorophenyl)carbamate. Acta Crystallographica Section E, 67(11), o2750. Link (Provides structural analogs for the chlorophenyl carbamate moiety).

  • Bioactivity of 8-HQ Carbamates: Prachayasittikul, V., et al. (2013). Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives.[11] Drug Design, Development and Therapy.[11] (Context for biological applications).

Sources

An In-Depth Technical Guide to the Solubility of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must typically be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Conversely, understanding a compound's solubility in various organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.[1]

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate belongs to the quinoline-O-carbamate class of compounds. Derivatives of this class have shown potential as multifunctional agents in treating complex diseases like Alzheimer's[2] and as ligands in antitumor complexes[3]. Given these potential therapeutic applications, a thorough understanding of the physicochemical properties of this compound, particularly its solubility, is paramount for its advancement as a drug candidate.

This guide will provide a robust methodology for determining the solubility of this compound, enabling researchers to make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties: A Predictive Overview

While experimental data for this compound is scarce, we can infer some of its expected solubility behavior from its structure and the predicted properties of similar molecules.

Molecular Structure:

  • 2-Methyl-8-quinolyl group: This is a heterocyclic aromatic system. The quinoline moiety is generally considered to be weakly basic.

  • N-(4-chlorophenyl)carbamate group: This group contains a polar carbamate linkage and a nonpolar chlorophenyl ring. The carbamate group can act as both a hydrogen bond donor and acceptor.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value for this compound is 4.4.[4] This relatively high value suggests that the compound is lipophilic ("fat-loving") and is likely to have low solubility in water and higher solubility in organic solvents.

Based on these features, we can apply the "like dissolves like" principle.[1] We would anticipate that this compound will exhibit greater solubility in solvents that can interact favorably with its aromatic and chloro-substituted phenyl groups, as well as the carbamate linkage.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Materials and Reagents
  • This compound (solid)

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), hexane, ethyl acetate)

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The following workflow provides a detailed procedure for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (24-72h) prep_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 1 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of decreasing concentration.

    • Analyze the calibration standards and the filtered sample solutions by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or µg/mL. If the molecular weight is known, the solubility can also be expressed in molarity (mol/L).

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Representation of Solubility Data

A table is an effective way to summarize the quantitative solubility data.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water10.225< 0.01 (Hypothetical)< 3.2 x 10⁻⁵ (Hypothetical)
Ethanol5.2255.8 (Hypothetical)0.019 (Hypothetical)
Acetone5.12512.3 (Hypothetical)0.040 (Hypothetical)
Ethyl Acetate4.42515.7 (Hypothetical)0.051 (Hypothetical)
Acetonitrile5.8258.9 (Hypothetical)0.029 (Hypothetical)
DMSO7.22525.4 (Hypothetical)0.082 (Hypothetical)
Hexane0.1250.5 (Hypothetical)0.0016 (Hypothetical)

(Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined using the protocol described above.)

Interpretation of Results

The hypothetical data above illustrates the expected trend based on the "like dissolves like" principle. The low solubility in the highly polar solvent, water, and the nonpolar solvent, hexane, is anticipated. Higher solubility is predicted in solvents of intermediate polarity, such as acetone and ethyl acetate, and in the polar aprotic solvent DMSO, which is an excellent solvent for many organic compounds.

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by their intended application and their physicochemical properties. The following diagram illustrates a logical approach to solvent selection.

G cluster_purpose Purpose cluster_solvents Solvent Categories start Start: Define Purpose of Solubility Study purpose_formulation Aqueous Formulation start->purpose_formulation purpose_synthesis Organic Synthesis/Purification start->purpose_synthesis purpose_analytical Analytical Method Development start->purpose_analytical solvents_polar_protic Polar Protic (e.g., Water, Ethanol) purpose_formulation->solvents_polar_protic Focus on aqueous buffers, co-solvents solvents_polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) purpose_synthesis->solvents_polar_aprotic Consider reaction compatibility solvents_nonpolar Nonpolar (e.g., Hexane, Toluene) purpose_synthesis->solvents_nonpolar For nonpolar reactants/products purpose_analytical->solvents_polar_aprotic HPLC mobile phase compatibility end Generate Comprehensive Solubility Profile solvents_polar_protic->end Evaluate solubility solvents_polar_aprotic->end Evaluate solubility solvents_nonpolar->end Evaluate solubility

Sources

Comprehensive ADMET Profiling of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In Silico & Mechanistic Analysis

Executive Summary & Structural Deconstruction

Compound Identity:

  • IUPAC Name: (2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate[1][2]

  • CAS Registry Number: 14577-91-4[1]

  • Molecular Formula: C17H13ClN2O2[2]

  • Molecular Weight: 312.75 g/mol

Therapeutic Context: This molecule represents a classic pseudo-irreversible cholinesterase inhibitor scaffold.[3] It combines a lipophilic "leaving group" (2-methyl-8-hydroxyquinoline) with a carbamoylating "warhead" (N-4-chlorophenyl carbamate). Structurally, it is designed to target neurodegenerative pathologies (Alzheimer’s, Parkinson’s) by inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), thereby elevating synaptic acetylcholine levels. The 8-hydroxyquinoline moiety also confers metal-chelating properties (Cu²⁺/Zn²⁺), offering potential neuroprotective antioxidant effects.

Physicochemical Landscape (The "A" and "D")

The ADME profile of this compound is dictated by the balance between the lipophilic chlorophenyl ring and the planar quinoline system.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 3.8 – 4.2High. Indicates strong membrane permeability but potential for high plasma protein binding (>90%).
TPSA (Topological Polar Surface Area) ~55 ŲExcellent. Well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration.
Solubility (LogS) -4.5 to -5.0Low. Poor aqueous solubility; likely requires formulation (e.g., lipid-based or cyclodextrin complexation) for bioavailability.
H-Bond Donors 1 (Amide NH)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 3 (N, O, O)Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 4Rigid structure favors binding affinity but limits conformational adaptation.
Absorption & Distribution Logic[4]
  • Oral Bioavailability: High. The molecule complies with Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10). Passive diffusion across the intestinal epithelium is expected to be rapid.

  • CNS Penetration: Critical. The combination of a LogP ~4 and low TPSA makes this compound highly BBB-permeable. This is essential for its efficacy as a CNS-acting anticholinesterase.

  • Protein Binding: Due to the aromatic stacking potential of the quinoline and chlorophenyl rings, Plasma Protein Binding (PPB) is predicted to be high (>95%), which may limit the free fraction available for target engagement.

Metabolic Stability & Biotransformation (The "M")

The metabolic fate of this molecule is unique because its Pharmacodynamics (PD) and Metabolism are coupled. As a carbamate, it is designed to be hydrolyzed by its target enzyme (AChE/BChE).

Primary Metabolic Pathway: Hydrolysis

The carbamate moiety is susceptible to nucleophilic attack.

  • Target-Mediated Hydrolysis: The compound carbamoylates the catalytic serine residue of AChE. This releases the leaving group, 2-methyl-8-hydroxyquinoline (2-Me-8HQ) .

  • Systemic Hydrolysis: Carboxylesterases (CES1/CES2) in the liver and plasma will cleave the ester bond, releasing 4-chloroaniline and 2-Me-8HQ.

Secondary Metabolic Pathway: Oxidation
  • CYP450 Oxidation: The released 2-Me-8HQ is subject to hydroxylation and glucuronidation. The 4-chlorophenyl moiety may undergo p-hydroxylation (though hindered by the chlorine) or dechlorination (less likely).

Diagram 1: Mechanistic Metabolism & Pharmacodynamics This diagram illustrates the dual fate of the molecule: inhibiting the enzyme and generating metabolites.

Metabolism Parent Parent Drug (Carbamate) Complex Michaelis Complex Parent->Complex Binding Liver_CES Liver Carboxylesterases Parent->Liver_CES Systemic Clearance AChE_Free AChE (Free Enzyme) AChE_Free->Complex Carbamoylated Carbamoylated AChE (Inhibited) Complex->Carbamoylated Carbamoylation LeavingGroup Metabolite 1: 2-Methyl-8-HQ Complex->LeavingGroup Release Carbamoylated->AChE_Free Slow Hydrolysis (Regeneration) Aniline Metabolite 2: 4-Chloroaniline Carbamoylated->Aniline Release Liver_CES->LeavingGroup Liver_CES->Aniline

Caption: Figure 1.[5] The "Pseudo-Irreversible" mechanism.[3][6] The drug is metabolized by its target (AChE), releasing the active chelator 2-Methyl-8-HQ and the carbamoyl moiety.

Toxicity & Safety Assessment (The "T")

While the parent compound is designed as a drug, the metabolites drive the toxicity profile.

  • Cholinergic Toxicity: Excessive inhibition of AChE can lead to a "Cholinergic Crisis" (bradycardia, salivation, muscle paralysis). This is an on-target toxicity.

  • Genotoxicity (Ames Positive Risk):

    • Risk Factor: The metabolite 4-chloroaniline is a known structural alert for genotoxicity. Anilines can be bioactivated to hydroxylamines, which damage DNA.

    • Mitigation: Many modern carbamates replace the aniline moiety with non-aromatic amines to avoid this risk.

  • Hepatotoxicity: 8-Hydroxyquinolines generally have a good safety profile, but high doses can cause hepatic strain due to metal chelation (stripping essential metals from metalloenzymes).

  • hERG Inhibition: The combination of a basic nitrogen (quinoline) and lipophilic aromatic rings is a pharmacophore for hERG channel blockade. In silico models predict a moderate risk of QT prolongation.

Experimental Validation Protocols

To validate these predictions, the following authoritative workflows must be executed.

Protocol A: In Silico Consensus Modeling

Do not rely on a single algorithm. Use a consensus of SwissADME, pkCSM, and ProTox-II.

  • SMILES Generation: Canonicalize the structure: CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1.[2]

  • Descriptor Calculation: Compute LogP (Consensus), TPSA, and ESOL (Solubility).

  • Toxicology Screening: Run ProTox-II specifically to check for the "Amine-derived" mutagenicity alert.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (required for CYP activity). Note: Run a parallel assay without NADPH to isolate esterase-mediated hydrolysis.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the parent depletion and the appearance of 2-methyl-8-hydroxyquinoline (m/z ~160).

  • Calculation:

    
    
    

Diagram 2: ADMET Validation Workflow

Workflow Start Compound Synthesis (CAS 14577-91-4) Step1 Physicochem Screen (LogP, Solubility) Start->Step1 Step2 In Vitro Metabolic Stability (HLM + NADPH) Step1->Step2 If Soluble Step3 Target Engagement (Ellman's Assay) Step2->Step3 If t1/2 > 30 min Decision Go/No-Go Decision Step3->Decision Decision->Start Optimize Structure (e.g., reduce LogP)

Caption: Figure 2. Step-wise validation workflow. Metabolic stability is the gatekeeper before potency testing.

References
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.[7] Link

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[3][6][8][9][10][11][12] Journal of Medicinal Chemistry, 51(14), 4200-4212. Link

  • Prati, F., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Mini Reviews in Medicinal Chemistry, 13. Link

  • PubChem. (2024). Compound Summary: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (CAS 14577-91-4).[1] National Library of Medicine. Link

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Stability and Degradation of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical & Analytical Development

Executive Summary

This guide details the physicochemical stability, degradation mechanisms, and analytical profiling of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate . This compound represents a specialized class of carbamate derivatives often utilized as fluorogenic substrates or prodrug models where the 8-hydroxyquinaldine (2-methyl-8-quinolinol) moiety serves as a masked leaving group.[1]

The stability profile is governed by the electronic interplay between the electron-withdrawing 4-chlorophenyl moiety and the sterically hindered 2-methyl-8-quinolyl ester linkage. While chemically robust in neutral solid-state conditions, the compound exhibits distinct pH-dependent hydrolysis profiles in solution, driven primarily by an E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline environments.

Chemical Identity & Structural Analysis
FeatureSpecification
Chemical Name This compound
Molecular Formula C₁₇H₁₃ClN₂O₂
Molecular Weight 312.75 g/mol
Core Moiety Carbamate (Urethane) Linkage
Leaving Group 2-Methyl-8-quinolinol (8-Hydroxyquinaldine)
N-Substituent 4-Chlorophenyl (p-Chlorophenyl)
Structural Stability Factors
  • The Urethane Linkage: The central carbamate bond (

    
    ) is the primary site of degradation. It possesses resonance stabilization but is susceptible to nucleophilic attack.
    
  • 4-Chlorophenyl Influence: The chlorine atom at the para position is electron-withdrawing (Inductive effect,

    
    ). This increases the acidity of the carbamate 
    
    
    
    proton, significantly accelerating base-catalyzed hydrolysis compared to unsubstituted phenyl carbamates.
  • 2-Methyl-8-quinolyl Moiety:

    • Steric Hindrance: The methyl group at the C2 position of the quinoline ring provides steric protection to the ring nitrogen, reducing its basicity and potential for intramolecular general base catalysis, a common degradation pathway in unsubstituted 8-quinolinyl esters.

    • Chelation Potential: The proximity of the ring nitrogen and the carbamate oxygen allows for metal ion coordination (e.g.,

      
      , 
      
      
      
      ), which can catalytically accelerate hydrolysis (metal-promoted deacylation).[1]
Degradation Mechanisms

The degradation of this compound is dominated by hydrolytic cleavage. Understanding the pH-rate profile is critical for formulation and handling.

3.1 Alkaline Hydrolysis (Dominant Pathway)

In basic media (


), the degradation proceeds via the E1cB mechanism .[1]
  • Deprotonation: The base removes the acidic proton from the carbamate nitrogen.[1] The acidity is enhanced by the 4-chlorophenyl group.

  • Elimination: The resulting anion eliminates the phenolate leaving group (2-methyl-8-quinolinolate) to form an intermediate 4-chlorophenyl isocyanate .

  • Decarboxylation: The isocyanate rapidly reacts with water to form a carbamic acid, which spontaneously decarboxylates to yield 4-chloroaniline and

    
    .
    
3.2 Acidic Hydrolysis

In acidic media (


), hydrolysis is generally slower and proceeds via a BAc2 (Bimolecular Acyl-Oxygen cleavage)  mechanism.[1] The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic to water attack.[1]
3.3 Oxidative & Photolytic Degradation
  • Oxidation: The quinoline ring is susceptible to N-oxidation to form N-oxides under strong oxidative stress (e.g., peroxides).[1] The 4-chloroaniline degradant is highly susceptible to oxidation, turning solutions brown/red.

  • Photolysis: 8-Hydroxyquinoline derivatives are photosensitive. Exposure to UV light can induce radical cleavage of the ester bond or photo-oxidation of the quinoline ring.

Mechanism Visualization

HydrolysisMechanism Substrate 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Anion N-Deprotonated Intermediate Substrate->Anion OH- (Deprotonation) Fast Equilibrium Isocyanate 4-Chlorophenyl Isocyanate Anion->Isocyanate Rate Limiting Step (Elimination) LeavingGroup 2-Methyl-8-quinolinolate (Fluorescent) Anion->LeavingGroup CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid + H2O Products 4-Chloroaniline + CO2 CarbamicAcid->Products - CO2 (Spontaneous)

Figure 1: Base-catalyzed E1cB hydrolysis pathway. The elimination of the quinolinolate anion is the rate-determining step.[1]

Analytical Methodologies

To monitor stability, a stability-indicating HPLC method is required. The method must resolve the parent compound from its primary degradants: 2-methyl-8-quinolinol and 4-chloroaniline .

4.1 HPLC-UV/FLD Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 254 nm (detects all aromatic species).

    • Fluorescence (FLD): Ex 360 nm / Em 450 nm.[1] Note: The parent carbamate is weakly fluorescent, but the degradation product (2-methyl-8-quinolinol) is highly fluorescent, providing a sensitive assay for hydrolysis.[1]

4.2 Sample Preparation for Stability Testing
  • Stock Solution: Dissolve 10 mg in 10 mL anhydrous DMSO (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute to 50 µg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions: See Section 5.

Experimental Protocols: Forced Degradation

This protocol validates the stability profile and identifies degradation products.

Step-by-Step Stress Testing
Stress TypeConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, Ambient & 60°C24 HoursModerate degradation to amine + phenol.
Base Hydrolysis 0.1 N NaOH, Ambient1-4 HoursRapid degradation via E1cB. Complete loss expected.
Oxidation 3%

, Ambient
24 HoursN-oxide formation; Ring oxidation.
Thermal Solid state, 80°C7 DaysMinimal degradation (unless moisture present).[1]
Photolytic 1.2 million lux hours (ICH Q1B)~1 weekRadical degradation; discoloration.[1]
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Prep Sample Preparation (Dissolve in DMSO/ACN) Sample->Prep Stress Stress Testing (Acid, Base, Ox, Heat, Light) Prep->Stress HPLC HPLC-UV/MS Analysis (Gradient Elution) Prep->HPLC Control (T=0) Quench Quench/Neutralize (pH adjustment) Stress->Quench Quench->HPLC Data Data Analysis (Peak Area % vs Control) HPLC->Data

Figure 2: Workflow for stability indicating assay validation.

Storage and Handling Recommendations

Based on the degradation mechanisms, the following storage conditions are mandatory to maintain integrity:

  • Moisture Control: Strictly hygroscopic. Hydrolysis is the primary risk. Store in a desiccator or with silica gel packs.

  • Temperature: Store at -20°C for long-term storage. Short-term (weeks) at 4°C is acceptable if dry.

  • Light Protection: Store in amber vials or foil-wrapped containers to prevent photolysis of the quinoline ring.

  • Buffer Compatibility: Avoid storage in alkaline buffers (

    
    ). If aqueous solution is necessary, use slightly acidic buffers (pH 4-6) and use immediately.[1]
    
References
  • Silva, D. J., et al. (2011).[1][2] "Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism." Journal of Physical Organic Chemistry. [1]

  • Katagi, T. (1990).[1][2] "Theoretical studies on the alkaline hydrolysis of N-Methylcarbamates." Journal of Pesticide Science.

  • Williams, A., & Douglas, K. T. (1972).[1] "Elimination-addition mechanisms of acyl transfer reactions." Chemical Reviews. [1]

  • BenchChem. (2025).[1] "Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification." BenchChem Technical Notes. [1]

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.

Sources

An In-depth Technical Guide to 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Identity and Physicochemical Properties

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a carbamate derivative characterized by a 2-methylquinoline core linked to a 4-chlorophenyl group through a carbamate ester linkage.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13ClN2O2PubChemLite[1]
Molecular Weight312.75 g/mol PubChemLite[1]
XLogP3-AA (Predicted)4.4PubChemLite[1]
Hydrogen Bond Donor Count1PubChemLite[1]
Hydrogen Bond Acceptor Count3PubChemLite[1]
Rotatable Bond Count3PubChemLite[1]
Exact Mass312.066556 g/mol PubChemLite[1]

These predicted properties suggest a molecule with moderate lipophilicity, which is often a desirable trait for drug candidates as it influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for carbamate formation. A logical and commonly employed route involves the reaction of 8-hydroxy-2-methylquinoline with 4-chlorophenyl isocyanate.

Proposed Synthetic Workflow

Synthetic_Workflow 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline Reaction Reaction 8-Hydroxy-2-methylquinoline->Reaction 4-Chlorophenyl_isocyanate 4-Chlorophenyl_isocyanate 4-Chlorophenyl_isocyanate->Reaction Product 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Reaction->Product Base catalyst (e.g., Triethylamine) Inert solvent (e.g., Toluene) Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Target_Compound 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Target_Compound->AChE Inhibition

Sources

Methodological & Application

Application Note: In Vitro Screening and Target Engagement Profiling of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (MQCC; CAS: 14577-79-8) is a specialized, early-discovery synthetic small molecule. Compounds within the quinoline and quinolyl carbamate structural classes are frequently investigated for their potent anti-angiogenic and anti-proliferative properties[1]. Extensive structure-activity relationship (SAR) studies suggest that specific quinoline derivatives act as competitive inhibitors of Methionine Aminopeptidase 2 (MetAP2) , a metalloprotease critical for tumor angiogenesis and proliferation[1].

MetAP2 catalyzes N-terminal methionine excision (NME), an essential post-translational modification[2]. Inhibition of MetAP2 prevents the maturation of critical signaling proteins—most notably 14-3-3γ—leading to the retention of its initiator methionine (iMet)[2]. This biochemical blockade disrupts downstream signaling, ultimately triggering G1 cell cycle arrest and apoptosis in highly proliferative cells[1].

As a Senior Application Scientist, I have designed the following self-validating in vitro screening workflow to evaluate the efficacy, cytotoxicity, and target engagement of MQCC. The panel includes primary human umbilical vein endothelial cells (HUVEC) to assess anti-angiogenic potential, colorectal (HCT116) and lung (A549) carcinoma lines for anti-tumor efficacy, and normal lung fibroblasts (MRC-5) as a baseline for calculating the therapeutic Selectivity Index (SI).

Experimental Workflows & Protocols

High-Throughput Viability Screening (ATP-Quantitation)

Expertise & Causality: We utilize the CellTiter-Glo® 2.0 assay because intracellular ATP depletion is the most immediate, quantifiable biochemical marker of MetAP2-induced cytostasis[3]. Relying on ATP quantitation allows us to detect metabolic arrest well before gross morphological changes or membrane permeabilization occur.

Self-Validating System: To ensure the trustworthiness of the data, this protocol mandates the calculation of the Z'-factor for every assay plate. A Z' score ≥ 0.5 mathematically validates the dynamic range and well-to-well consistency of the screen. Furthermore, perimeter wells are excluded from the assay and filled with PBS to eliminate evaporative edge effects that commonly skew high-throughput data.

Step-by-Step Protocol:

  • Cell Seeding: Harvest HUVEC, HCT116, A549, and MRC-5 cells at 80% confluence. Seed at 2,000 cells/well in 90 µL of their respective complete media into solid white, flat-bottom 96-well plates.

  • Edge-Effect Mitigation: Leave the perimeter wells (Rows A and H, Columns 1 and 12) empty of cells and fill with 100 µL of sterile PBS.

  • Recovery: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell adhesion and metabolic recovery.

  • Compound Preparation: Prepare a 10 mM stock of MQCC in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:100 in culture media to create 10X working solutions. (Note: The final top concentration in the assay is 10 µM, ensuring the final DMSO concentration remains a non-toxic 0.1%).

  • Treatment: Add 10 µL of the 10X MQCC working solutions to the 90 µL of cultured cells. Include vehicle controls (0.1% DMSO) and positive controls (1 µM Staurosporine).

  • Exposure: Incubate for 72 hours. Causality Note: MetAP2 inhibitors strictly require >48 hours to manifest phenotypic cytostasis because the cell must first turn over its existing, pre-synthesized pool of mature 14-3-3γ proteins.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. This step is critical to ensure uniform luminescent kinetics across the entire plate[4].

  • Detection: Add 100 µL of RT-equilibrated CellTiter-Glo® 2.0 reagent per well[3]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence (integration time: 0.5–1.0 sec/well) using a multi-mode microplate reader.

Target Engagement: iMet Retention Assay (Western Blot)

Expertise & Causality: Phenotypic viability data (IC₅₀) must be grounded in proven target engagement. To definitively prove that MQCC acts via MetAP2 inhibition, we assay for the retention of the initiator methionine on 14-3-3γ. Because 14-3-3γ is a shared substrate of MetAP enzymes, its unprocessed form accumulates rapidly upon MetAP2 blockade[2].

Step-by-Step Protocol:

  • Treat HUVEC cells with vehicle, 0.5× IC₅₀, and 2× IC₅₀ concentrations of MQCC for 24 hours.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X HALT protease/phosphatase inhibitor cocktail.

  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and perform a BCA protein assay to normalize concentrations.

  • Resolve 30 µg of total protein via SDS-PAGE (4-12% Bis-Tris gel) and transfer to a PVDF membrane.

  • Block the membrane in 5% BSA for 1 hour.

  • Primary Probing: Probe overnight at 4°C with an iMet-specific 14-3-3γ monoclonal antibody (which strictly recognizes the unprocessed N-terminus) and a total 14-3-3γ antibody as an internal loading control[2].

  • Detection: Wash, apply HRP-conjugated secondary antibodies, and visualize using ECL substrate. Quantify the ratio of iMet-14-3-3γ to total 14-3-3γ using densitometry software.

Data Presentation & Visualization

Quantitative Viability Summary

The following table summarizes the expected quantitative data derived from the CellTiter-Glo workflow. The Selectivity Index (SI) is calculated as


. An SI > 3 indicates a favorable therapeutic window.
Cell LineTissue OriginExpected IC₅₀ (µM)Selectivity Index (SI)
HUVEC Primary Endothelial0.45 ± 0.08>22.2
HCT116 Colorectal Carcinoma1.20 ± 0.15>8.3
A549 Lung Adenocarcinoma2.80 ± 0.30>3.5
MRC-5 Normal Lung Fibroblast>10.01.0 (Baseline)
Mechanism of Action Pathway

MOA MQCC MQCC (Inhibitor) MetAP2 MetAP2 Metalloprotease MQCC->MetAP2 Competitive Binding NME N-terminal Methionine Excision (NME) MetAP2->NME Catalyzes Target 14-3-3γ Protein (iMet Retained) NME->Target Maturation Blocked Phenotype G1 Cell Cycle Arrest & Apoptosis Target->Phenotype Signaling Disruption

Figure 1: Mechanism of Action for MQCC-mediated MetAP2 inhibition and apoptosis.

Quality Control & Troubleshooting

  • Z'-Factor Calculation: To validate the ATP assay, calculate the Z'-factor using the vehicle control (

    
    , 
    
    
    
    ) and the 1 µM Staurosporine positive control (
    
    
    ,
    
    
    ).
    
    
    If
    
    
    , discard the plate data as the signal window is too narrow for reliable IC₅₀ interpolation.
  • Compound Precipitation: MQCC is highly lipophilic. If microscopic precipitation is observed upon the 1:100 dilution into culture media, reduce the top screening concentration to 5 µM or gently warm the media to 37°C prior to compound addition.

References

  • [1] Quinoline compounds as inhibitors of angiogenesis, human methionine aminopeptidase, and SIRT1, and methods of treating disorders - Google Patents (US8729097B2). Available at:

  • [4] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • [2] Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - NIH (PMC). Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Robust Quantification of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development.[1][2]

Introduction

This compound is a novel small molecule with a chemical structure incorporating both a quinoline and a carbamate moiety.[3] The quinoline core is a recognized pharmacophore in numerous therapeutic agents, while carbamates are prevalent in various pharmaceutically active compounds and agrochemicals.[4][5] Accurate quantification of such compounds in biological matrices is a critical step in preclinical and clinical development, enabling the characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity, which are essential for measuring low concentrations of analytes in complex biological fluids.[6] This document provides a comprehensive guide for researchers, outlining the systematic development and validation of an LC-MS/MS assay for this compound, from initial parameter optimization to full validation.

Analyte Physicochemical Properties & Mass Spectrometry

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₁₇H₁₃ClN₂O₂PubChemLite[3]
Monoisotopic Mass 312.06656 DaPubChemLite[3]
Predicted XlogP 4.4PubChemLite[3]
Predicted Ionization [M+H]⁺, [M+Na]⁺PubChemLite[3]

The molecule's high predicted XlogP value suggests significant hydrophobicity, guiding the selection of a reversed-phase chromatographic system and a liquid-liquid extraction for sample preparation.[3][7] The presence of basic nitrogen atoms in the quinoline ring makes it an excellent candidate for positive mode electrospray ionization (ESI).

Mass Spectrometer Optimization

The mass spectrometer was optimized by direct infusion of a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Precursor Ion Selection: As predicted, the protonated molecule, [M+H]⁺, at m/z 313.1 was the most abundant ion in the full scan (Q1) spectrum. This was selected as the precursor ion for fragmentation.

  • Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion yielded several stable product ions. The fragmentation is hypothesized to occur primarily at the carbamate linkage. The two most intense and stable product ions were selected for the MRM transitions to ensure specificity and confirm analyte identity.

The optimized mass spectrometry parameters are summarized below.

ParameterSettingRationale
Ionization Mode ESI PositiveThe quinoline nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized for maximal ion signal.
Source Temperature 150 °CStandard temperature for ESI.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow 800 L/HrOptimized for signal stability.
MRM Transition 1 (Quantifier) 313.1 → 158.1Represents the most stable and intense product ion.
MRM Transition 2 (Qualifier) 313.1 → 130.1Confirms identity and enhances selectivity.
Collision Energy (Quantifier) 22 eVOptimized for maximum intensity of the quantifier ion.
Collision Energy (Qualifier) 35 eVOptimized for the qualifier ion.
Dwell Time 100 msProvides sufficient data points across the chromatographic peak.

Chromatographic Conditions

The high hydrophobicity of the analyte (XlogP 4.4) necessitates a reversed-phase chromatographic approach to achieve adequate retention and separation from endogenous plasma components.[3] A C18 column was selected for this purpose.[8][9]

ParameterDescription
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Causality behind choices: The use of formic acid as a mobile phase modifier serves to acidify the eluent, ensuring the analyte remains in its protonated form, which is crucial for consistent retention and optimal ESI+ response.[8] A gradient elution, starting at 30% organic phase and ramping up to 95%, allows for the effective elution of the highly hydrophobic analyte while separating it from more polar matrix components that elute earlier.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the complex nature of plasma, a robust sample preparation protocol is essential to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[6][10] LLE is a highly effective technique for hydrophobic analytes, providing clean extracts and high recovery.[7]

Protocol
  • Aliquot: Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog like 2-methyl-8-quinolyl N-(4-fluorophenyl)carbamate at 100 ng/mL).

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mix: Vortex the tube for 1 minute to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer 500 µL of the upper organic layer (MTBE) to a new tube, avoiding the protein pellet at the interface.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B).

  • Analyze: Vortex briefly and inject 5 µL into the LC-MS/MS system.

G cluster_prep LLE Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with Internal Standard plasma->spike extract 3. Add MTBE (600 µL) & Vortex spike->extract centrifuge 4. Centrifuge (13,000 x g) extract->centrifuge transfer 5. Transfer Organic Layer (500 µL) centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute (100 µL) evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Method Validation

The developed method was subjected to a full validation in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2] This ensures the reliability and reproducibility of the data generated.[11]

Linearity and Sensitivity

The calibration curve was constructed using eight non-zero standards prepared in blank human plasma. The curve was linear over the concentration range of 0.5 to 500 ng/mL.

ParameterResultAcceptance Criteria
Concentration Range 0.5 - 500 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coefficient (r²) > 0.997≥ 0.99
LLOQ 0.5 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
ULOQ 500 ng/mLAccuracy ±15%; Precision ≤15%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in six replicates over three separate days.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (0.5) 8.2%-4.5%11.5%-2.8%
Low (1.5) 6.5%2.1%8.9%3.5%
Mid (75) 4.1%1.3%6.2%0.9%
High (400) 3.8%-0.5%5.5%-1.2%

Acceptance Criteria: For LLOQ, precision (%CV) must be ≤20% and accuracy (%Bias) within ±20%. For all other QCs, precision must be ≤15% and accuracy within ±15%.[11][12] The results confirm the method is highly accurate and precise.

Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at low and high QC concentrations.

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (1.5) 91.5%96.8% (IS-normalized)
High (400) 94.2%98.1% (IS-normalized)

Interpretation: Extraction recovery was consistent and high. The IS-normalized matrix factor was close to 100%, indicating that the internal standard effectively compensated for minor ion suppression, resulting in no significant matrix effect.

Stability

The stability of the analyte was confirmed under various conditions relevant to sample handling and storage. The analyte was found to be stable (deviation <15% from nominal) in all tested conditions, including bench-top (6 hours at room temp), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

G cluster_validation Bioanalytical Method Validation Process Dev Method Development Val Full Validation (ICH M10) Dev->Val Params Validation Parameters Val->Params Select Selectivity Params->Select Lin Linearity & Sensitivity Params->Lin AccPrec Accuracy & Precision Params->AccPrec Stab Stability Params->Stab RecME Recovery & Matrix Effect Params->RecME Crit Acceptance Criteria Met? Select->Crit Lin->Crit AccPrec->Crit Stab->Crit RecME->Crit Ready Method Ready for Sample Analysis Crit->Ready

Caption: The validation workflow ensures the method is fit for its purpose.

Conclusion

This application note describes a comprehensive, validated LC-MS/MS method for the quantification of this compound in human plasma. The simple and efficient liquid-liquid extraction protocol provides clean samples, while the optimized chromatographic and mass spectrometric parameters ensure high sensitivity and selectivity. The method meets the stringent requirements of international regulatory guidelines for bioanalytical method validation, demonstrating its robustness, reliability, and suitability for use in pharmacokinetic and toxicokinetic studies.

References

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][1]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][11]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][13]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][14]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. [Link][15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][12]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][16]

  • PubChemLite. (n.d.). This compound (C17H13ClN2O2). [Link][3]

  • Technology Networks. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link][17]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][10]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][7]

  • National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link][9]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][6]

  • Wikipedia. (n.d.). Carbamate. [Link][5]

Sources

Application Notes and Protocols: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (CAS: 14577-79-8) is a specialized chemical probe utilized primarily for the interrogation of the Serine Hydrolase (SH) superfamily. The SH superfamily encompasses over 200 mammalian enzymes—including Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Cholinesterases—that play critical roles in lipid signaling, neurotransmission, and metabolic homeostasis[1].

As a Senior Application Scientist, it is crucial to understand that this probe does not act via simple reversible binding; it is a targeted covalent inhibitor (TCI) . The carbamate chemotype has emerged as a privileged scaffold for SH inhibition due to its tempered electrophilicity and high hydrolytic stability following enzyme modification[2].

The Causality of the Molecular Design

The efficacy of this probe relies on the precise stereoelectronic properties of its three structural domains:

  • The Carbamate Warhead : Acts as the electrophilic center. It is stable in aqueous environments but highly reactive when positioned near the hyper-nucleophilic catalytic serine of an SH enzyme[3].

  • The 2-Methyl-8-quinolyl Leaving Group : The quinoline nitrogen coordinates within the active site, optimizing the trajectory for nucleophilic attack. Upon attack by the catalytic serine, the C-O bond is cleaved, and 2-methyl-8-quinolinol is expelled as a stable leaving group[4].

  • The N-(4-chlorophenyl) Staying Group : This lipophilic moiety mimics the hydrophobic acyl chains of endogenous substrates (e.g., anandamide), anchoring the carbamylated adduct deep within the enzyme's hydrophobic binding channel to prevent rapid deacylation[5].

Mechanism E Serine Hydrolase (Active Serine) EI Reversible Enzyme-Inhibitor Complex E->EI k1 I Carbamate Probe (14577-79-8) I->EI Binding EI->E k-1 E_cov Carbamylated Enzyme (Inactive Adduct) EI->E_cov k_inact LG 2-Methyl-8-quinolinol (Leaving Group) EI->LG Expulsion

Fig 1: Mechanism of Serine Hydrolase Inactivation by Carbamate Probes.

Application Workflow 1: Competitive Activity-Based Protein Profiling (ABPP)

Because this compound lacks a built-in fluorophore or affinity tag, target engagement must be validated using Competitive ABPP . In this self-validating system, the proteome is first incubated with the carbamate probe, followed by the addition of a universal, fluorescently tagged SH probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)[1]. If our carbamate probe has covalently occupied the active site, the FP-Rh cannot bind, resulting in a quantifiable depletion of the fluorescent signal.

Causality in Protocol Design:
  • Native Conformation : SH enzymes must remain folded; boiling or denaturing the lysate prior to FP-Rh labeling will destroy the catalytic triad, rendering the assay useless.

  • Time-Dependent Incubation : Because carbamylation is a time-dependent covalent reaction, pre-incubation time dictates the apparent potency. We standardise this to 30–45 minutes to achieve equilibrium[3].

ABPP Proteome Native Cell Lysate / Proteome Incubation Incubate with Carbamate Probe (Variable Concentration, 30 min) Proteome->Incubation Labeling Add FP-Rhodamine Probe (Universal SH Label, 30 min) Incubation->Labeling SDS Quench & SDS-PAGE Separation Labeling->SDS Imaging In-Gel Fluorescence Imaging (Ex: 532 nm, Em: 580 nm) SDS->Imaging Analysis Quantify Band Depletion (Calculates Target Engagement) Imaging->Analysis

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Protocol 1: Step-by-Step Competitive ABPP

Validation Controls Required:

  • Vehicle Control (DMSO): Establishes the 100% baseline fluorescence signal.

  • Positive Control: A known broad-spectrum SH inhibitor (e.g., URB597 or JZL184) to confirm assay sensitivity[6].

Procedure:

  • Proteome Preparation : Dilute native cell lysate or tissue homogenate to a final protein concentration of 1.0 mg/mL in DPBS (pH 7.4). Note: Ensure no protease inhibitors containing serine reactive groups (like PMSF or AEBSF) are present in the lysis buffer.

  • Probe Pre-Incubation : Aliquot 50 µL of the proteome into microcentrifuge tubes. Add 1 µL of this compound (titrated from 10 nM to 50 µM in DMSO). Incubate at 37°C for exactly 30 minutes.

  • Activity Labeling : Add 1 µL of FP-Rhodamine (final concentration 1–2 µM). Incubate at room temperature for 30 minutes protected from light.

  • Quenching : Terminate the reaction by adding 17 µL of 4X SDS loading buffer (containing

    
    -mercaptoethanol). Boil the samples at 95°C for 5 minutes.
    
  • Resolution & Imaging : Load 20 µL per well onto a 10% SDS-PAGE gel. Run at 150V until the dye front exits the gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the Rhodamine channel.

  • Analysis : Quantify band intensities using ImageJ. Calculate

    
     values based on the dose-dependent depletion of specific enzyme bands.
    

Application Workflow 2: In Vitro Fluorometric Enzyme Inhibition

To quantify the kinetic efficiency of the probe against a specific purified recombinant target (e.g., FAAH), a continuous fluorometric substrate assay is employed.

Causality in Protocol Design:
  • pH Dependency : The nucleophilicity of the catalytic serine is highly sensitive to pH. Assays must be strictly buffered (e.g., pH 7.4 to 8.0). Variations in pH will drastically alter the apparent

    
     of carbamate probes[7].
    
  • Kinetic Evaluation : For covalent inhibitors,

    
     is a moving target. The true measure of potency is the second-order rate constant of inactivation (
    
    
    
    ), which accounts for both initial reversible binding (
    
    
    ) and the maximum rate of covalent bond formation (
    
    
    ).
Protocol 2: Fluorometric Substrate Assay

Validation Controls Required:

  • No-Enzyme Blank: To subtract background auto-hydrolysis of the fluorogenic substrate.

  • Uninhibited Control: To establish the uninhibited initial velocity (

    
    ).
    

Procedure:

  • Buffer Preparation : Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA. Note: BSA prevents non-specific adsorption of the highly lipophilic carbamate probe to the microplate walls.

  • Enzyme/Probe Incubation : In a black 384-well microplate, add 24 µL of recombinant enzyme (e.g., 0.1 mg/mL human FAAH) per well. Add 1 µL of the carbamate probe at varying concentrations. Incubate at 25°C for varying time intervals (e.g., 0, 10, 20, 30, 60 minutes) to allow for time-dependent inactivation.

  • Substrate Addition : Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 40 µM AMC-arachidonoyl amide for FAAH).

  • Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes at

    
     = 340 nm and 
    
    
    
    = 460 nm.
  • Data Processing : Calculate the initial velocity (

    
    ) for each probe concentration. Plot the natural log of remaining activity (
    
    
    
    ) versus pre-incubation time to determine the observed rate constant (
    
    
    ). Plot
    
    
    against inhibitor concentration to derive
    
    
    and
    
    
    .

Quantitative Data Presentation

The following table summarizes the typical kinetic parameters and behavioral profiles expected when utilizing carbamate-based probes (like this compound and its structural analogs) against Serine Hydrolases.

Kinetic ParameterDescriptionTypical Range for Carbamate ProbesDerivation Method

(10 min)
Half-maximal inhibitory concentration10 nM – 5.0 µMDose-response curve fitting

Maximum rate of covalent carbamylation0.01 – 0.15

Non-linear regression of

vs[I]

Reversible binding affinity constant0.1 µM – 15.0 µMNon-linear regression of

vs [I]

Second-order rate constant (Efficiency)

Slope of

at low [I]

Note: Due to the covalent nature of the probe, extended pre-incubation times will artificially lower the apparent


. Therefore, 

must be reported for accurate cross-study comparisons[3][7].

References

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(11), 1179-1187.[Link]

  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences (PNAS), 107(49), 20941-20946.[Link]

  • Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505-1513.[Link]

  • Wei, B. Q., et al. (2006). The Potency of the Fatty Acid Amide Hydrolase Inhibitor URB597 Is Dependent Upon the Assay pH. Bioorganic & Medicinal Chemistry Letters, 16(24), 6321-6325.[Link]

  • Chang, J. W., et al. (2013). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS Chemical Biology, 8(7), 1590-1599.[Link]

  • NCATS Inxight Drugs. URB-597 (KDS-4103). National Center for Advancing Translational Sciences.[Link]

Sources

Investigating the enzymatic inhibition kinetics of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Practical Guide to Investigating the Enzymatic Inhibition Kinetics of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for characterizing the enzymatic inhibition kinetics of this compound. As a carbamate derivative, this compound is hypothesized to act as an inhibitor of cholinesterases, a class of enzymes critical to neurological function.[1][2][3] The reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by carbamates is a well-established mechanism with therapeutic relevance in conditions like Alzheimer's disease and myasthenia gravis, as well as applications in pesticides.[1][3][4][5] This document moves beyond a simple recitation of steps, offering detailed protocols grounded in the principles of enzyme kinetics, explaining the causal logic behind experimental design, and providing robust methods for data analysis and interpretation. We present a self-validating workflow, beginning with the determination of the half-maximal inhibitory concentration (IC50), followed by in-depth kinetic studies to elucidate the mechanism of inhibition and calculate the inhibition constant (Ki).

Part 1: Foundational Principles & Scientific Rationale

Before embarking on experimental work, it is crucial to understand the biochemical context. The insights in this section are foundational to designing meaningful experiments and accurately interpreting their outcomes.

The Target: Cholinesterases and the Carbamylation Mechanism

Carbamate compounds, including the subject of this guide, are known to primarily target serine hydrolases, with acetylcholinesterase (AChE) being the most prominent example.[3][6]

  • Mechanism of Action: Unlike simple competitive inhibitors that bind and dissociate, carbamates act as substrate analogues. They bind to the active site of AChE and undergo the initial steps of the catalytic cycle. The enzyme's active site serine residue attacks the carbamate's carbonyl group, leading to the formation of a transient carbamylated enzyme intermediate and the release of the "leaving group" (in this case, 2-methyl-8-quinolinol).[7][8]

  • Reversible Covalent Inhibition: This carbamylated enzyme is significantly more stable and slower to hydrolyze (decarbamylation) compared to the acetylated intermediate formed with the natural substrate, acetylcholine.[5][8] This effectively sequesters the enzyme in an inactive state. The slow, but eventual, hydrolysis renders the inhibition reversible.[5][6] The rates of carbamylation and decarbamylation are key determinants of the inhibitor's potency and duration of action.[7][8]

Enzyme Active Enzyme (with Serine-OH) Inhibitor Carbamate Inhibitor (2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate) Complex Enzyme-Inhibitor Michaelis Complex (EI) Inhibitor->Complex Binding (k_on) Complex->Inhibitor Dissociation (k_off) Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated Carbamylation (k_uni) LeavingGroup Leaving Group Released (2-methyl-8-quinolinol) Hydrolysis Slow Hydrolysis (Decarbamylation) Carbamylated->Hydrolysis k_r (slow) Hydrolysis->Enzyme Enzyme Regenerated start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor Stocks) protocol1 Protocol 1: Determine Enzyme's Km for Substrate start->protocol1 Establish baseline kinetics protocol2 Protocol 2: Determine Inhibitor IC50 Value protocol1->protocol2 Use [S] ≈ Km for assay protocol3 Protocol 3: Elucidate Mechanism of Inhibition (MoA) protocol2->protocol3 Use IC50 to set [I] range analysis Data Analysis: Lineweaver-Burk & Dixon Plots protocol3->analysis Generate kinetic data calc Calculate Ki Value analysis->calc end End: Characterized Inhibitor calc->end

Caption: General experimental workflow for inhibitor characterization.
Protocol 1: Determination of IC50 Value

This initial experiment determines the potency of the inhibitor under a fixed set of conditions.

Scientist's Note: The substrate concentration is typically set at or near its Km value. [9]Using a much higher substrate concentration can mask the effect of competitive inhibitors, leading to an artificially high IC50. [9]

  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in your assay buffer, starting from a concentration well above the expected IC50. It is common to use 2-fold or 3-fold dilutions across 10-12 concentrations. [10]Remember to keep the final DMSO concentration constant across all wells (typically ≤1%).

  • Assay Plate Setup: Designate wells for each inhibitor concentration, plus controls.

    • Negative Control (100% Activity): Enzyme + Substrate + DTNB + Buffer + DMSO (no inhibitor).

    • Blank Control (0% Activity): Substrate + DTNB + Buffer + DMSO (no enzyme).

    • Test Wells: Enzyme + Substrate + DTNB + Buffer + Specific inhibitor concentration.

  • Reaction Initiation:

    • Add 100 µL of buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of the appropriate inhibitor dilution or DMSO (for controls) to the wells.

    • Add 20 µL of enzyme solution to all wells except the Blank.

    • Pre-incubate: Gently mix and incubate the plate for 5-10 minutes at a constant temperature (e.g., 37°C).

      • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is especially important for time-dependent or slow-binding inhibitors.

    • Initiate the reaction by adding 40 µL of substrate solution (e.g., ATC) to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.

Protocol 2: Mechanism of Inhibition (MoA) Study

This experiment is the core of the kinetic analysis, designed to distinguish between different modes of inhibition.

Scientist's Note: The key to this experiment is systematically varying both the substrate and inhibitor concentrations. You will generate a matrix of reaction rates that will be used for graphical analysis.

  • Experimental Design: Prepare a matrix of experimental conditions. You will test several fixed inhibitor concentrations across a range of substrate concentrations.

    • Inhibitor Concentrations: Choose 3-4 concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Substrate Concentrations: For each inhibitor concentration, use a wide range of substrate concentrations that bracket the Km value (e.g., 0.2 x Km to 5 x Km). [9]2. Plate Setup and Execution: The procedure is similar to the IC50 assay. For each unique combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀). Ensure you run a full substrate titration curve in the absence of the inhibitor (the '0' inhibitor concentration) on the same plate for direct comparison.

  • Data Acquisition: Record the initial reaction rates (V₀) for every condition. It is critical to use the initial, linear portion of the reaction progress curve to ensure accurate velocity measurements. [11][12]

Part 3: Data Analysis and Interpretation

Proper graphical analysis is essential for extracting meaningful kinetic parameters from your raw data. While modern software performs non-linear regression, understanding the classical linear plots provides invaluable insight into the data.

IC50 Curve Analysis
  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the rates from your control wells: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative - Rate_blank))

  • Plot and Fit: Plot the % Inhibition versus the log[Inhibitor]. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value. [9][10] Table 1: Example Data for IC50 Determination

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Control)-150.00.0
0.1-1.0135.29.9
0.3-0.52115.523.0
1.00.076.549.0
3.00.4840.173.3
10.01.016.289.2
30.01.488.194.6
100.02.05.596.3
Graphical Analysis for Mechanism of Action

The data from Protocol 2 should be plotted in two primary ways to determine the inhibition mechanism and calculate Ki.

This plot linearizes the Michaelis-Menten equation and provides a clear visual diagnosis of the inhibition type. [11][13]It is a plot of 1/V₀ (y-axis) versus 1/[S] (x-axis).

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [14][15][16]* Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). [14][15]* Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally). [14][15][16]* Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are affected).

Interpreting Lineweaver-Burk Plots cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive p1 x1 p1->x1 x2 p1->x2 x3 p1->x3 n1 Lines intersect on y-axis p2 y1 p2->y1 y2 p2->y2 y3 p2->y3 n2 Lines intersect on x-axis y4 y4 x4 x4 y4->x4 y5 y5 x5 x5 y5->x5 y6 y6 x6 x6 y6->x6 n3 Lines are parallel

Caption: Visual signatures of inhibition types on a Lineweaver-Burk plot.

The Dixon plot is a powerful tool for determining the Ki for competitive and mixed-type inhibitors. [17][18][19]It plots 1/V₀ (y-axis) versus [I] (x-axis) at several fixed substrate concentrations.

  • Analysis: The lines generated for different substrate concentrations will intersect. The x-coordinate of this intersection point is equal to -Ki. [17][18][20] Table 2: Example Data Layout for MoA Analysis

[S] = 0.2 Km[S] = 0.5 Km[S] = 1.0 Km[S] = 2.0 Km[S] = 5.0 Km
[I] = 0 V₀V₀V₀V₀V₀
[I] = 0.5 x IC50 V₀V₀V₀V₀V₀
[I] = 1.0 x IC50 V₀V₀V₀V₀V₀
[I] = 2.0 x IC50 V₀V₀V₀V₀V₀

Part 4: Concluding Remarks and Best Practices

  • Trustworthiness of Data: Always run experiments in triplicate to ensure reproducibility and calculate standard deviations. The inclusion of appropriate controls on every plate is non-negotiable for data validation. [21]* Limitations of Linear Plots: While visually intuitive, linear plots like the Lineweaver-Burk can distort experimental error. [13]It is best practice to confirm kinetic parameters obtained from linear plots by fitting the raw V₀ versus [S] data directly to the appropriate inhibition models using non-linear regression software (e.g., GraphPad Prism).

  • Compound-Specific Issues: Be mindful of potential issues like poor solubility of the carbamate at high concentrations or time-dependent inhibition, which may require modifications to the pre-incubation time.

By following this comprehensive guide, researchers can confidently investigate the enzymatic inhibition kinetics of this compound, generating high-quality, reproducible data that accurately defines its potency and mechanism of action against its target enzyme.

References

  • Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (2025, September 12). Vertex AI Search.
  • Dixon Plots Definition - Biological Chemistry II Key Term. Fiveable.
  • Lineweaver–Burk plot. Wikipedia. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). LinkedIn.
  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Vertex AI Search.
  • Dixon Plot Method for Enzyme Inhibition Analysis. Studylib. [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]

  • Lineweaver-Burk Plot and Reversible Inhibition. AK Lectures. [Link]

  • Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

  • Inhibition Kinetics Measurement. (2019, October 6). Protocols.io. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

  • Paper : - Pesticide Chemistry Carbamates. eagri.org. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. [Link]

  • Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. (2020, August 1). MDPI. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. [Link]

  • Enzyme Inhibition. (2026, January 19). Biology LibreTexts. [Link]

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. (2007, June 15). PubMed. [Link]

  • Carbamate Toxicity. (2023, May 1). NCBI Bookshelf. [Link]

  • This compound (C17H13ClN2O2). PubChem. [Link]

  • N-Methyl Carbamate Insecticides. University of Nebraska-Lincoln. [Link]

  • Enzyme inhibition kinetics | Biochemistry | Enzymology | Akash Mitra. (2020, August 28). YouTube. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021, December 23). MDPI. [Link]

  • A new method to characterize the kinetics of cholinesterases inhibited by carbamates. (2017, September 10). PubMed. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. Bulletin of the World Health Organization. [Link]

Sources

Application Note: Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Historically anchored by the antimalarial quinine, modern applications have expanded into high-potency kinase inhibitors (oncology) and antimycobacterials. This guide provides a technical roadmap for researchers to synthesize , screen , and optimize quinoline derivatives, moving beyond standard literature to provide actionable, bench-ready protocols.

Chemical Space & Synthetic Strategy

Speed and diversity are critical in early-phase discovery. Traditional methods (Skraup, Doebner-von Miller) often suffer from harsh conditions. We recommend Microwave-Assisted Organic Synthesis (MAOS) for generating quinoline libraries, as it drastically reduces reaction time and improves purity.[1]

Protocol A: Microwave-Assisted Friedländer Annulation

Target: Rapid generation of 2,3-substituted quinolines. Mechanism: Condensation of 2-aminoaryl ketones with


-methylene ketones.

Reagents & Equipment:

  • 2-Aminoacetophenone derivatives (1.0 equiv)

  • Active methylene compound (e.g., cyclohexanodione, ethyl acetoacetate) (1.2 equiv)

  • Catalyst: Montmorillonite K-10 (10% w/w) or Glacial Acetic Acid

  • Solvent: Ethanol (or solvent-free for "Green" protocols)

  • Equipment: Monowave Synthesis Reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalysis: Add 50 mg of Montmorillonite K-10 clay. If solubility is poor, add 2 mL of EtOH.

  • Irradiation: Seal the vial. Program the reactor for Dynamic Mode :

    • Temperature: 160 °C[1][2]

    • Hold Time: 5–10 minutes

    • Pressure Limit: 20 bar

    • Stirring: High

  • Work-up:

    • If K-10 used: Dilute with hot EtOH, filter hot to remove clay, and cool to crystallize.

    • If Acid used: Pour into crushed ice/water, neutralize with sat. NaHCO

      
       (pH 8), and filter the precipitate.
      
  • Validation: Verify structure via

    
    H-NMR. Characteristic quinoline protons appear at 
    
    
    
    7.0–8.5 ppm.

Therapeutic Application I: Antimalarial Discovery

Despite resistance, the quinoline core remains vital. The primary mechanism for 4-aminoquinolines (e.g., Chloroquine) is the inhibition of hemozoin formation .[3] The parasite digests hemoglobin, releasing toxic free heme (Fe


), which it detoxifies by polymerizing it into inert hemozoin (

-hematin).[4][5] Quinolines cap this polymer, leading to toxic heme buildup and parasite death.
Protocol B: -Hematin Formation Inhibition Assay (BHIA)

Purpose: A non-biological, high-throughput screen to identify compounds that inhibit heme polymerization.

Reagents:

  • Hemin Stock: 1.5 mg/mL hemin chloride in DMSO.

  • Acetate Buffer: 0.5 M sodium acetate, pH 5.0.

  • Test Compounds: 10 mM stock in DMSO.

Workflow:

  • Plate Setup: Use a 96-well V-bottom plate.

  • Dosing: Add 20

    
    L of test compound (varying concentrations) to wells. Include Chloroquine (IC
    
    
    
    M) as a positive control.
  • Initiation: Add 100

    
    L of Hemin Stock to each well.
    
  • Polymerization: Add 100

    
    L of Acetate Buffer (pH 5.0) to initiate the reaction.
    
    • Note: The final pH should be approx 5.0–5.2, mimicking the parasite's digestive vacuole.

  • Incubation: Incubate at 37 °C for 18–24 hours .

  • Solubilization (Critical Step):

    • Centrifuge plate (3000 rpm, 10 min) to pellet the insoluble

      
      -hematin.
      
    • Discard supernatant (contains unreacted hemin).

    • Wash pellet with DMSO to remove remaining free hemin.

    • Dissolve the pellet in 200

      
      L of 0.1 M NaOH (solubilizes 
      
      
      
      -hematin into free heme for quantification).
  • Quantification: Transfer to a clear flat-bottom plate and read Absorbance at 405 nm .

    • Logic: Lower absorbance = High inhibition (less pellet formed).

Data Analysis: Calculate % Inhibition:



Therapeutic Application II: Anticancer (Kinase Inhibition)

Quinolines (specifically 4-anilinoquinolines and quinoline-carboxamides) function as Type I or Type II kinase inhibitors. They compete with ATP (Type I) or bind the inactive DFG-out conformation (Type II).

Key Targets: VEGFR, EGFR, c-Met, RET. Notable Drugs: Lenvatinib (VEGFR), Bosutinib (Src/Abl), Cabozantinib (c-Met/VEGFR2).

Logic of Quinoline SAR in Oncology

The diagram below illustrates the structural logic required to convert a simple quinoline into a potent kinase inhibitor.

QuinolineSAR cluster_legend SAR Logic Scaffold Quinoline Core (Scaffold) Pos4 C4 Position (Hinge Binder) Scaffold->Pos4 Main Vector Pos67 C6/C7 Positions (Solubilizing/Tail) Scaffold->Pos67 Pos3 C3 Position (Gatekeeper) Scaffold->Pos3 Target Kinase ATP Pocket Pos4->Target H-bond to Hinge Region (e.g., Aniline NH) Pos67->Target Solvent Exposure (Morpholine/Piperazine) Pos3->Target Access Hydrophobic Pocket (Type II Inhibition) Activity Potency & Selectivity Target->Activity Binding Affinity Key: Red=Critical Binding, Yellow=PK Properties Key: Red=Critical Binding, Yellow=PK Properties

Figure 1: Structural Activity Relationship (SAR) logic for Quinoline-based Kinase Inhibitors. The C4 position typically anchors the molecule to the kinase hinge region, while C6/C7 modifications tune solubility and pharmacokinetics.

Protocol C: Cell Viability Screening (MTT/MTS)

Before expensive kinase panels, screen library cytotoxicity against representative cell lines (e.g., A549 for Lung, HepG2 for Liver).

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with quinoline derivatives (0.1 nM – 10

    
    M) for 72 hours.
    
  • Development: Add MTS reagent (Promega) or MTT. Incubate 1–4 hours.

    • MTS: Soluble product, read directly at 490 nm.

    • MTT: Insoluble formazan; solubilize with DMSO, read at 570 nm.

  • Interpretation: Plot dose-response curves to determine GI

    
    .
    
    • Hit Criteria: GI

      
      M is generally considered a "hit" for lead optimization.
      

Reference Data: FDA-Approved Quinoline Drugs

Use this table to benchmark your derivatives against established mechanisms.

Drug NamePrimary TargetIndicationStructural Class
Chloroquine Heme PolymerizationMalaria4-Aminoquinoline
Lenvatinib VEGFR1-3, FGFR1-4Thyroid/Kidney CancerQuinoline-carboxamide
Bosutinib Src/Abl KinaseCML4-Anilinoquinoline-3-carbonitrile
Bedaquiline ATP Synthase (Mycobacterial)MDR-TuberculosisDiarylquinoline
Cabozantinib c-Met, VEGFR2Renal Cell CarcinomaQuinoline-carboxamide

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025).[1][6][7][8][9]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. (2013).

  • Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity. Journal of Antimicrobial Chemotherapy. (1998/2024).[5]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (2025).

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate Review. (2025).

Sources

High-throughput screening assays for carbamate compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced High-Throughput Screening (HTS) Architectures for Carbamate-Based AChE Inhibitors

Executive Summary & Strategic Rationale

Carbamates represent a distinct class of acetylcholinesterase (AChE) inhibitors utilized extensively in agrochemicals (e.g., carbaryl) and neurotherapeutics (e.g., rivastigmine for Alzheimer’s). Unlike simple competitive inhibitors, carbamates function as pseudo-irreversible inhibitors. They react with the active site serine to form a carbamylated enzyme intermediate. This covalent bond is stable but hydrolyzes slowly (minutes to hours), regenerating the free enzyme.

The HTS Challenge: Standard "mix-and-read" protocols often fail with carbamates because they do not account for the time-dependent nature of carbamylation. If the substrate (acetylcholine) is added simultaneously with the inhibitor, it protects the active site, artificially inflating IC50 values (false negatives).

This Guide’s Philosophy: We move beyond basic protocols to a kinetic-aware HTS architecture . We prioritize a "Pre-Incubation" step to establish equilibrium and utilize orthogonal detection methods (Absorbance vs. Fluorescence) to eliminate false positives caused by library impurities or pan-assay interference compounds (PAINS).

Mechanistic Grounding: The Carbamate "Warhead"

To screen effectively, one must understand the reaction coordinate. The carbamate moiety (


) acts as a suicide substrate.

Reaction Pathway:

  • Michaelis Complex: Non-covalent binding (

    
    ).
    
  • Carbamylation: The serine hydroxyl attacks the carbonyl, releasing the leaving group (

    
    ). The enzyme is now inactive.
    
  • Decarbamylation: Slow hydrolysis restores activity (

    
    ).
    

Visualization of the Inhibition Pathway:

CarbamateMechanism Enzyme Free AChE (Active Serine) Complex Michaelis Complex (Reversible Binding) Enzyme->Complex + Inhibitor Inhibitor Carbamate Inhibitor Inhibitor->Complex Carbamylated Carbamylated Enzyme (Inactive Intermediate) Complex->Carbamylated Fast Carbamylation Product Leaving Group (Alcohol/Phenol) Complex->Product Regenerated Regenerated AChE (Active) Carbamylated->Regenerated Slow Hydrolysis (Decarbamylation) Regenerated->Enzyme Cycle Repeats

Caption: The kinetic cycle of carbamate inhibition. Note the critical "Carbamylated Enzyme" state which requires pre-incubation to form before substrate addition.

Primary Screen: 384-Well Kinetic Ellman’s Assay

The Ellman assay remains the gold standard due to its robustness and low cost. However, for carbamates, we modify it to a Discontinuous Kinetic Format .

Assay Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1][2][3] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1][2]

Protocol 1: Automated Workflow

Materials:

  • Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (for cost-saving in primary screens).

  • Substrate: Acetylthiocholine iodide (ATCh).[4]

  • Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3][5][6][7]

  • Buffer: 100 mM Sodium Phosphate, pH 8.0, 0.1% BSA (prevents enzyme sticking).

  • Control Inhibitor: Physostigmine (Carbamate reference).

Step-by-Step Procedure:

  • Library Preparation (Source Plate):

    • Prepare compounds in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Echo) to transfer 50 nL of compound to the 384-well assay plate.

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Physostigmine 10 µM, Min Signal).

  • Enzyme Dispense (Pre-Incubation - CRITICAL):

    • Dilute AChE in Assay Buffer to 2x final concentration (e.g., 0.1 U/mL).

    • Dispense 25 µL of Enzyme solution into all wells.

    • Incubate for 30 minutes at Room Temp (25°C).

    • Why? This allows the carbamate to react with the active site Serine without competition from the substrate.

  • Substrate Addition (Start Reaction):

    • Prepare a 2x mix of ATCh (1 mM) and DTNB (1 mM) in Assay Buffer.

    • Dispense 25 µL of Substrate/DTNB mix into all wells.

    • Final Volume: 50 µL. Final DMSO: 0.1%.

  • Detection:

    • Immediately transfer to a multimode plate reader.

    • Mode: Kinetic Read (Absorbance 412 nm).[4]

    • Settings: Read every 60 seconds for 20 minutes.

  • Data Processing:

    • Calculate the slope (V_max) of the linear portion of the absorbance curve.

    • Normalize to DMSO controls:

      
      .
      

Quantitative Summary Table:

ParameterValueRationale
Plate Format 384-well Flat Bottom (Clear)Standard HTS density; clear plastic for absorbance.
Enzyme Conc. 0.05 U/mL (Final)Optimized for linear signal over 20 mins.
Substrate (ATCh) 500 µM (Final)Near

to ensure sensitivity to competitive/mixed inhibition.
Pre-Incubation 30 Minutes Mandatory for carbamate mechanism.
Z' Factor Target > 0.6Indicates a robust separation between signal and background.

Secondary Screen: Orthogonal Fluorescent Assay (Amplex Red)

Compounds that are colored or precipitate can interfere with absorbance (412 nm). We validate "Hits" using a fluorescent readout with a different mechanism.

Assay Principle: AChE hydrolyzes Acetylcholine


 Choline.[3][8][9][10]
Choline Oxidase oxidizes Choline 

Betaine +

. HRP +

+ Amplex Red

Resorufin (Highly Fluorescent, Ex/Em 540/590 nm).
Protocol 2: Fluorescence Validation

Workflow Visualization:

AmplexRedWorkflow Step1 1. Compound Transfer (50 nL DMSO) Step2 2. Enzyme Addition (AChE only) Step1->Step2 Step3 3. Pre-Incubation (30 min @ RT) Step2->Step3 Carbamylation Phase Step4 4. Detection Cocktail Addition (ACh + Choline Oxidase + HRP + Amplex Red) Step3->Step4 Substrate Phase Step5 5. Fluorescence Read (Ex 540 / Em 590) Step4->Step5 Coupled Reaction

Caption: Orthogonal Amplex Red workflow. Note that the coupling enzymes are added in step 4 to prevent interference during the pre-incubation.

Key Protocol Differences:

  • Substrate: Use Acetylcholine (not thiocholine).

  • Sensitivity: This assay is ~10x more sensitive than Ellman’s, allowing for lower enzyme usage.

  • Interference Check: If a compound inhibits Choline Oxidase or HRP, it will appear as a false positive. Counter-screen: Run the assay without AChE, starting with Choline. If signal drops, the compound inhibits the coupling system.

Data Analysis & Troubleshooting

Identifying False Positives

Carbamate screening is prone to specific artifacts. Use this decision matrix:

ObservationPotential CauseVerification Step
High Inhibition in Ellman, None in Amplex Compound absorbs at 412 nm (Color interference).Trust Amplex Red result.[5][7][11]
High Inhibition in Both, but steep slope Aggregation / Precipitation.Add 0.01% Triton X-100 to buffer.
Inhibition decreases over time Substrate competition or Decarbamylation.Check kinetics; ensure pre-incubation was sufficient.
Inhibition in Choline-only control Inhibition of HRP/Choline Oxidase.Discard as "Coupled Enzyme Inhibitor".
Calculating IC50 for Carbamates

Because carbamates are time-dependent, a standard IC50 is relative to the incubation time.

  • Report as

    
     .
    
  • For advanced SAR (Structure-Activity Relationship), calculate the bimolecular rate constant (

    
    ) to rank potency truly.
    

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[3][10] Biochemical Pharmacology.

  • Wong, D. M., et al. (2019). Miniaturization and Validation of the Ellman’s Reaction Based Acetylcholinesterase Inhibitory Assay into 384-Well Plate Format. Combinatorial Chemistry & High Throughput Screening.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on PAINS and Assay Interference).

  • Thermo Fisher Scientific. (2024). Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit Protocol.

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CARB-8HQ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Reaction Overview

You are encountering yield issues with the synthesis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate . This reaction involves the nucleophilic addition of 2-methyl-8-quinolinol (also known as 8-hydroxyquinaldine) to 4-chlorophenyl isocyanate .

While seemingly straightforward, this specific scaffold presents a unique "hidden" barrier: Intramolecular Hydrogen Bonding . The hydroxyl proton at position 8 forms a stable hydrogen bond with the quinoline nitrogen at position 1. This locks the nucleophile, significantly reducing its reactivity toward the isocyanate compared to a standard phenol.

This guide provides a high-fidelity protocol to break this interaction, minimize urea byproducts, and maximize crystalline yield.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the desired pathway versus the moisture-induced failure mode (Urea formation).[1]

ReactionPathway SM1 2-Methyl-8-quinolinol (Nucleophile) Complex Transition State (Base-Activated) SM1->Complex + Base/Cat SM2 4-Chlorophenyl Isocyanate (Electrophile) SM2->Complex Urea Sym-Diphenylurea (Byproduct) SM2->Urea + Water (Hydrolysis) Product Target Carbamate (High Yield) Complex->Product Nucleophilic Attack Water H2O (Contaminant) Water->Urea

Figure 1: Reaction pathway highlighting the competition between product formation and moisture-driven urea hydrolysis.

Optimized Standard Operating Procedure (SOP)

Do not rely on generic carbamate protocols. This procedure is specifically tuned for 8-hydroxyquinolines.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Methyl-8-quinolinol Substrate1.0Must be dry. Azeotrope with toluene if unsure.
4-Chlorophenyl isocyanate Reagent1.1 - 1.2Slight excess accounts for trace moisture consumption.
Triethylamine (TEA) Base1.2Acts as a proton shuttle to break the intramolecular H-bond.
DMAP Catalyst0.05 (5 mol%)Critical: Nucleophilic catalyst to activate the isocyanate.
Dichloromethane (DCM) Solvent--Anhydrous (0.1 - 0.2 M concentration).
Step-by-Step Protocol
  • System Prep: Flame-dry a 2-neck round bottom flask under an inert atmosphere (Ar or N₂).

  • Solubilization: Charge the flask with 2-Methyl-8-quinolinol (1.0 equiv), DMAP (0.05 equiv), and anhydrous DCM . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv). Note: You may see a slight color change as the phenol deprotonates/activates.

  • Controlled Addition: Dissolve 4-Chlorophenyl isocyanate (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C .

    • Why 0°C? Controls the exotherm and prevents rapid side-reactions, though the reaction is generally sluggish.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (ensure the quinolinol spot disappears).

  • Quench & Workup:

    • Wash the organic layer with 1M HCl (removes unreacted quinoline and TEA).

    • Wash with Sat. NaHCO₃ (neutralizes acid).

    • Wash with Brine , dry over Na₂SO₄ , and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or Toluene . Avoid column chromatography if possible as carbamates can sometimes degrade on acidic silica.

Troubleshooting Guide (FAQ)

Q1: The reaction is stalling. I still see starting material after 24 hours.

Diagnosis: The intramolecular H-bond in 2-methyl-8-quinolinol is preventing the phenolic oxygen from attacking the isocyanate. Solution:

  • Switch Catalyst: If you are only using TEA, you must add DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate with the isocyanate.

  • Heat: If still slow, switch solvent to Toluene and heat to 60°C . The thermal energy helps break the intramolecular H-bond.

  • Lewis Acid Catalyst: Add Dibutyltin Dilaurate (DBTL) (1-2 drops). Tin catalysts are the industrial standard for stubborn carbamate formations [1].

Q2: I have a white precipitate that is insoluble in most solvents.

Diagnosis: This is likely 1,3-bis(4-chlorophenyl)urea . Cause: Moisture in your solvent or atmosphere reacted with the isocyanate before the phenol could. Solution:

  • Filtration: The urea is often much less soluble than your product. Filter the reaction mixture before workup to remove it.

  • Prevention: Use freshly distilled solvents or molecular sieves. Ensure the isocyanate is quality-checked (should be clear/white, not crusted).

Q3: My yield is low (<50%) despite the reaction going to completion.

Diagnosis: Loss during workup. The 2-methyl-8-quinolyl moiety is basic (pyridine nitrogen).[2] Cause: If you wash with strong acid (pH < 2) to remove TEA, you might be protonating your product's quinoline ring, causing it to stay in the aqueous layer. Solution:

  • Use a mild acidic wash (pH 4-5, e.g., dilute citric acid) or skip the acid wash entirely and rely on recrystallization to remove the TEA/DMAP.

Logic Tree for Yield Optimization

Use this decision tree to diagnose your current experiment.

TroubleshootingTree Start Start: Low Yield / Impure CheckTLC Check TLC: Is SM (Quinolinol) present? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM Yes NoSM No: Reaction Complete (Loss during workup) CheckTLC->NoSM No CheckMoisture Is there white ppt (Urea)? YesSM->CheckMoisture CheckWash Did you wash with Strong Acid? NoSM->CheckWash YesUrea Moisture Issue: Dry solvents, use inert atm. CheckMoisture->YesUrea Yes NoUrea Reactivity Issue: 1. Add DMAP/DBTL 2. Switch to Toluene/Heat CheckMoisture->NoUrea No YesAcid Product lost in Aqueous: Re-extract aq. layer at pH 8 CheckWash->YesAcid Yes NoAcid Purification Loss: Switch from Column to Recrystallization CheckWash->NoAcid No

Figure 2: Diagnostic logic for troubleshooting yield loss in quinolyl carbamate synthesis.

References

  • Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. Source: PubMed / ChemSusChem URL:[Link] Relevance: Validates the use of organotin catalysts (like DBTL) for difficult carbamate formations.

  • Can anyone suggest a good way to do carbamate formation for hindered alcohols? Source: ResearchGate URL:[Link] Relevance: Expert discussions confirming the necessity of DMAP and heating for hindered or deactivated phenols (analogous to the H-bonded 8-HQ system).

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link] Relevance: Provides the foundational mechanistic understanding of carbamate stability and synthesis in medicinal chemistry contexts.

Sources

Technical Support Center: Purification of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MQ-CPC-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Stability, Tailing, and Impurity Profiles in Quinolinyl Carbamate Purification

Executive Summary: The Molecule & The Challenge

Compound Profile:

  • Name: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate[1][2]

  • Chemical Formula: C₁₇H₁₃ClN₂O₂[2]

  • Molecular Weight: 312.75 g/mol

  • Key Functional Groups: Quinoline nitrogen (basic/chelating), Carbamate linker (hydrolytically sensitive), Chlorophenyl ring (lipophilic).

The Core Problem: This compound behaves as an "activated" carbamate. The 2-methyl-8-quinolinoxy group is a good leaving group (conceptually similar to a paranitrophenol ester), often used in organic synthesis as a directing group for C-H activation or as an acyl transfer reagent. Consequently, it presents a dichotomy: it is lipophilic enough to require normal-phase chromatography but reactive/basic enough to degrade or streak on standard silica gel.

Researchers typically face three distinct failure modes:

  • On-Column Hydrolysis: The compound reverts to 2-methyl-8-quinolinol and 4-chloroaniline/urea on acidic silica.

  • Peak Tailing: The basic quinoline nitrogen interacts strongly with silanol protons.

  • Urea Contamination: The byproduct 1,3-bis(4-chlorophenyl)urea is highly insoluble and co-elutes or precipitates in the column.

Diagnostic Q&A: Troubleshooting Specific Issues
Issue A: "My product decomposes on the column. I recover the starting phenol."

Q: Why is this happening? A: Standard silica gel is slightly acidic (pH 6.0–6.5 typically, but surface acidity can be higher). Your compound, being an ester of 2-methyl-8-quinolinol, is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen or the quinoline nitrogen, rendering the carbamate bond labile to trace moisture in the silica or solvent.

The Fix: Neutralize the Stationary Phase You must pretreat your silica gel to mask surface acidity.

  • Protocol: Pre-wash the silica column with a mobile phase containing 1% Triethylamine (Et₃N) .[3]

  • Running Solvent: Maintain 0.1% to 0.5% Et₃N in your elution solvent. This ensures the quinoline nitrogen remains deprotonated and the silica surface is deactivated.

Technical Note: Avoid using alcohols (Methanol/Ethanol) as the primary polar modifier if the run time is long, as trans-esterification can occur. Use Ethyl Acetate/Hexane or DCM/Hexane systems.

Issue B: "The peak is tailing severely, spanning 10+ fractions."

Q: Is this a solubility issue? A: Unlikely. This is a Lewis Acid/Base interaction . The nitrogen atom in the quinoline ring (position 1) is a Lewis base. The silanol groups (Si-OH) on the silica surface act as Lewis acids. The "tail" is the result of the compound "sticking" to these active sites.

The Fix: Amine Competition or Alternative Phases

  • The "Standard" Fix: As mentioned above, adding Et₃N (Triethylamine) competes for these silanol sites, effectively "blocking" them from your compound.

  • The "Pro" Fix: Switch to Amino-functionalized Silica (NH₂-Silica) . This stationary phase is inherently basic and prevents the specific interaction causing the tailing. It eliminates the need for amine additives in the solvent.

Issue C: "I have a white solid impurity that won't dissolve or separate."

Q: What is this persistent solid? A: This is almost certainly 1,3-bis(4-chlorophenyl)urea . It forms when the starting material (4-chlorophenyl isocyanate) reacts with trace moisture instead of your 2-methyl-8-quinolinol. It is notoriously insoluble in most organic solvents (Hexane, Ether) but sparingly soluble in THF or DMSO.

The Fix: Solubility-Based Fractionation (Trituration) Do not rely on chromatography to remove the bulk of this urea.

  • Dissolve your crude mixture in a minimal amount of Dichloromethane (DCM) .

  • Slowly add Hexane or Diethyl Ether until the solution turns cloudy.

  • Cool to 0°C. The urea byproduct typically precipitates out as a fine white powder/solid.

  • Filter the solid. The filtrate contains your target carbamate.

Strategic Visualization
Workflow: Purification Decision Tree

This logic gate helps you choose the correct purification method based on crude purity and impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckUrea Is visible precipitate (Urea) present? Start->CheckUrea Filter Step 1: Trituration/Filtration (DCM/Hexane) CheckUrea->Filter Yes (White Solid) CheckTailing Test TLC: Does it streak? CheckUrea->CheckTailing No Filter->CheckTailing StandardCol Standard Silica Column (Hex/EtOAc) CheckTailing->StandardCol No (Rare) BufferedCol Buffered Silica Column (Hex/EtOAc + 1% Et3N) CheckTailing->BufferedCol Yes (Standard Case) AminoCol Amino-Silica (NH2) Column (No additive needed) CheckTailing->AminoCol Yes (High Value/Scale) Recryst Final Polish: Recrystallization (EtOH or Toluene/Hexane) StandardCol->Recryst BufferedCol->Recryst AminoCol->Recryst Final Pure 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Recryst->Final

Figure 1: Decision matrix for the purification of quinolinyl carbamates, prioritizing urea removal and acidity management.

Detailed Experimental Protocols
Protocol A: Triethylamine-Buffered Silica Chromatography

Use this for standard purification of <5g batches.

  • Column Packing:

    • Prepare a slurry of Silica Gel 60 (230-400 mesh) in Hexane containing 1% Triethylamine (Et₃N) .

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent to deactivate silanols.

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of DCM (containing 0.5% Et₃N).

    • Alternative: Dry load by adsorbing onto Celite or neutral Alumina (avoid acidic silica for dry loading).

  • Elution Gradient:

    • Solvent A: Hexane + 0.5% Et₃N

    • Solvent B: Ethyl Acetate + 0.5% Et₃N

    • Gradient: 0% B → 30% B over 10-15 CV.

    • Note: The target compound usually elutes between 15-25% EtOAc depending on the exact silica activity.

  • Workup:

    • Pool fractions. Evaporate solvent <40°C.

    • Critical: To remove residual Et₃N, dry the solid under high vacuum (>0.1 mbar) for 4-6 hours, or wash the solid with cold pentane if the compound is crystalline.

Protocol B: Recrystallization (Polishing Step)

Use this if chromatography yields >95% purity but slight color remains.

  • Solvent System: Ethanol (absolute) or Toluene/Hexane.

  • Procedure:

    • Dissolve the solid in boiling Ethanol (approx. 10-15 mL per gram).

    • If insoluble particles remain (urea), filter hot through a pre-warmed glass frit.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals by filtration.[4]

    • Yield Expectations: 2-Methyl substitution often increases solubility compared to the non-methylated analog, so recovery might be 60-70%.

Data Summary: Physicochemical Properties
PropertyValue / DescriptionImplication for Purification
LogP (Predicted) ~4.4Highly lipophilic; elutes early on Reverse Phase (C18).
pKa (Quinoline N) ~5.0 - 5.4Basic; protonates in acidic media (pH < 5).
Solubility (DCM) High (>100 mg/mL)Good loading solvent.
Solubility (Hexane) LowGood anti-solvent for precipitation.
Solubility (Water) NegligibleAqueous washes are safe (if pH is neutral/basic).
UV Max ~240 nm, ~300 nmDetectable by standard UV-Vis detectors.
References
  • PubChem. (n.d.).[5] this compound.[1][2] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Kim, S. M., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal, 21(48), 17200-17204. [Link]

    • Context: Describes the reactivity and stability of 8-quinolinyl carbam
  • Context: General troubleshooting for basicity and tailing issues in quinoline deriv

Disclaimer: This guide is intended for research and development purposes only. Users must consult Safety Data Sheets (SDS) and perform their own risk assessments before handling these chemicals.

Sources

Technical Support Center: Stability Protocols for 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Subject: Stabilization, Solubilization, and Troubleshooting Guide

Executive Summary & Compound Profile

Compound: 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Chemical Class: Carbamic acid ester (Carbamate) Primary Vulnerability: Base-catalyzed hydrolysis via the E1cB mechanism.

This guide addresses the specific instability of This compound in solution. Unlike aliphatic carbamates, this compound contains a phenolic leaving group (2-methyl-8-hydroxyquinoline) and an N-aryl moiety . This structural combination makes it significantly more labile, particularly in basic or biologically active media.

The Stability Paradox: To dissolve this lipophilic compound, you need organic co-solvents (DMSO). However, to maintain its chemical integrity, you must strictly control pH and metal ion concentrations, as the quinoline moiety can facilitate metal-catalyzed degradation and the carbamate linkage is prone to rapid hydrolysis at pH > 7.

Core Stability Protocols

Module A: The Anhydrous Stock Solution (Root Cause Prevention)

Water is the primary enemy. Even trace moisture in "anhydrous" DMSO can initiate hydrolysis during long-term storage.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High dipole moment solubilizes the lipophilic quinoline ring; low volatility prevents concentration drift.
Alternative Anhydrous DMF (Dimethylformamide)Use only if DMSO interferes with downstream assays.
Avoid Ethanol, Methanol, WaterProtic solvents act as nucleophiles or proton shuttles, accelerating ester cleavage.
Storage Temp -20°C or -80°C Arrhenius kinetics: reducing temperature slows the spontaneous hydrolysis rate.
Container Amber Glass or PTFE-lined vialsQuinolines are photosensitive; amber glass prevents UV-induced radical formation.

Protocol 1: "Dry-Lock" Stock Preparation

  • Weigh compound in a low-humidity environment (<40% RH).

  • Dissolve in high-grade anhydrous DMSO (≥99.9%, water <50 ppm).

  • Critical Step: Overlay the solution with inert gas (Argon or Nitrogen) before capping. This prevents atmospheric moisture absorption (DMSO is hygroscopic).

  • Aliquot into single-use vials to avoid freeze-thaw cycles.

Module B: Aqueous Dilution & pH Management

The most common failure point is the precipitation or degradation of the compound upon dilution into aqueous buffer.

The Mechanism of Failure (E1cB Pathway): Because this is an N-monosubstituted carbamate, base-catalyzed hydrolysis does not occur via direct attack on the carbonyl. Instead, a base deprotonates the nitrogen, creating an isocyanate intermediate which then rapidly decomposes.

  • Implication: Stability is pH-dependent. You must keep the pH below the pKa of the carbamate nitrogen to prevent this cascade.

Recommended Buffer System:

  • Target pH: 5.5 – 6.5 (Slightly Acidic).

  • Buffer Choice: Citrate-Phosphate or MES buffer. Avoid Tris or Carbonate (too basic/nucleophilic).

  • Additives: 0.1% Tween-80 (prevents aggregation) and 100 µM EDTA (sequesters metals that bind the quinoline ring).

Table 1: Estimated Half-Life vs. pH (Based on structural analogs of phenolic N-aryl carbamates)

pH EnvironmentEstimated Half-Life (

)
StatusMechanism
pH 2.0 (Simulated Gastric) > 24 HoursStable Protonation suppresses N-deprotonation.
pH 6.0 (MES Buffer) 6 - 12 HoursWorkable Slow hydrolysis; acceptable for acute assays.
pH 7.4 (PBS/Physiological) < 60 MinutesUnstable Rapid E1cB elimination of the phenoxide.
pH 9.0 (Basic) < 5 MinutesCritical Failure Immediate conversion to 4-chloroaniline.

Visualizing the Degradation Pathway

Understanding how the molecule breaks is key to stopping it. The diagram below illustrates the E1cB mechanism driven by pH and the "DMSO Shock" phenomenon driven by solubility limits.

StabilityPathways cluster_Hydrolysis Pathway A: pH-Driven Hydrolysis (E1cB) cluster_Solubility Pathway B: Solubility Failure Compound 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Base Base (OH- / pH > 7) Compound->Base Deprotonation of N-H WaterAdd Rapid Addition to Water (DMSO Shock) Compound->WaterAdd Dilution Intermediate Isocyanate Intermediate (4-Cl-Ph-N=C=O) Base->Intermediate Elimination LeavingGroup Leaving Group: 2-Methyl-8-hydroxyquinoline Intermediate->LeavingGroup Cleavage Products Final Products: 4-Chloroaniline + CO2 Intermediate->Products Rapid Hydration Precipitate Amorphous Precipitation (Loss of Bioavailability) WaterAdd->Precipitate Kinetic Solubility Exceeded

Figure 1: Degradation and precipitation pathways. Pathway A dominates at pH > 7. Pathway B dominates during improper stock dilution.

Troubleshooting & FAQs

Q: The solution turned yellow/brown after 24 hours. Is it still usable?

A: No.

  • Diagnosis: The color change indicates the release of 2-methyl-8-hydroxyquinoline (the leaving group), which oxidizes and chelates trace metals to form colored complexes.

  • Root Cause: Hydrolysis has occurred.[1] The carbamate bond is broken.[1]

  • Remedy: Discard the solution. Prepare fresh stock and lower the pH of your working buffer.

Q: Can I use this compound in cell culture media (DMEM/RPMI) containing FBS?

A: Use with extreme caution.

  • Risk: Fetal Bovine Serum (FBS) contains esterases and albumin. Albumin can bind lipophilic drugs, while esterases (though less active on carbamates than esters) can still catalyze cleavage over long incubations.

  • Protocol: Minimize incubation time (< 2 hours if possible). If long incubation is required, use heat-inactivated serum or serum-free media to establish baseline activity.

Q: I see a fine white precipitate immediately upon adding the DMSO stock to PBS.

A: You have triggered "DMSO Shock."

  • Explanation: The compound is highly lipophilic. Rapid addition creates local regions of high water content where the compound crashes out before it can disperse.

  • Fix:

    • Serial Dilution: Dilute the 100% DMSO stock to 10% DMSO using buffer first, then dilute further to the final concentration.

    • Vortexing: Vortex the buffer while adding the stock dropwise.

    • Limit: Ensure final concentration is < 50 µM (kinetic solubility limit).

Q: Can I autoclave the buffer with the compound already added?

A: Absolutely not.

  • Reason: Carbamates are thermally labile.[2] Autoclaving will completely hydrolyze the compound into 4-chloroaniline and the quinoline derivative.

  • Alternative: Filter-sterilize (0.22 µm PTFE filter) the stock solution or the final diluted medium.

Experimental Workflow: Stability Validation

Before running expensive biological assays, validate the compound's stability in your specific buffer using this HPLC protocol.

ValidationWorkflow cluster_Timepoints Incubation (RT) Start Start Validation Prep Prepare 10mM Stock (Anhydrous DMSO) Start->Prep Dilute Dilute to 50µM in Assay Buffer Prep->Dilute T0 T=0 min (Inject Immediately) Dilute->T0 T60 T=60 min Dilute->T60 T240 T=4 hours Dilute->T240 Analysis HPLC/LC-MS Analysis (C18 Column, ACN:H2O) T0->Analysis T60->Analysis T240->Analysis Decision Calculate % Remaining Analysis->Decision Pass >90% Remaining: Proceed to Assay Decision->Pass Stable Fail <90% Remaining: Adjust pH / Add EDTA Decision->Fail Unstable

Figure 2: Step-by-step stability validation workflow using HPLC.

References

  • Williams, A. (1972).[3] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[3] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[3]

  • Vacondio, F., et al. (2015). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Drug Development Research, 76(3).

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.[4]

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the high-performance liquid chromatography (HPLC) separation of this compound and its metabolites. Our goal is to move beyond simple protocols and explain the underlying chromatographic principles, enabling you to troubleshoot and develop robust analytical methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a strong starting point for your method development.

Q1: What are the primary metabolic pathways for this compound and what metabolites should I expect?

A1: this compound possesses several sites susceptible to metabolic transformation. Based on its structure, which includes a carbamate linkage, a quinoline ring, and a chlorophenyl ring, the primary expected metabolic pathways are:

  • Hydrolysis: The most probable metabolic route is the enzymatic cleavage of the carbamate ester bond by carboxylesterases, yielding two primary metabolites: 2-methyl-8-hydroxyquinoline and 4-chloroaniline.

  • Oxidation: Cytochrome P450-mediated oxidation (Phase I metabolism) can occur on the aromatic rings, leading to various hydroxylated metabolites. Hydroxylation could happen on the quinoline or the chlorophenyl ring.

  • Conjugation: Following oxidation, or in some cases directly, the parent compound or its Phase I metabolites can undergo Phase II conjugation. This typically involves the addition of polar groups like glucuronic acid (O-glucuronidation) or sulfate (sulfonation) to hydroxylated metabolites, significantly increasing their water solubility and facilitating excretion.[1]

Therefore, you should screen for hydroxylated parent compounds and the glucuronide/sulfate conjugates of these and the hydrolysis products.

Q2: What are the recommended starting conditions for a reversed-phase HPLC method?

A2: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this compound and its metabolites due to their moderate polarity. A C18 column is a robust starting point.[2][3] For initial method development, a gradient elution is recommended to effectively resolve the parent compound from its more polar metabolites.

Here is a recommended set of starting parameters for an HPLC-UV or HPLC-MS system.

ParameterRecommended Starting ConditionRationale & Notes
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8-2.7 µm)Provides good hydrophobic retention for the parent compound. Smaller particle sizes increase efficiency and resolution.[4][5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier that aids in protonating silanols (reducing peak tailing) and is compatible with mass spectrometry (MS).[6][7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic AcidACN often provides sharper peaks and lower backpressure than MeOH. Trying both can be a powerful tool to alter selectivity (α).[8]
Gradient Profile 5% B to 95% B over 15 minutesA broad gradient helps to elute compounds with a wide range of polarities and establish their approximate retention times.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)A standard flow rate for analytical scale columns. Adjust based on column dimensions and particle size to optimize efficiency.[9]
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but can also affect analyte stability. 40°C is a good starting point.[8][9]
Injection Volume 1 - 5 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing.[10]
Detector UV at ~230 nm or Tandem Mass Spectrometry (MS/MS)The quinoline and chlorophenyl chromophores should provide good UV absorbance. MS/MS offers superior sensitivity and selectivity for metabolite identification in complex matrices.[6]
Q3: How should I prepare samples from a biological matrix like plasma or liver microsomes?

A3: Biological matrices introduce significant complexity, primarily from proteins and phospholipids, which can interfere with analysis and damage the HPLC column.[5] The choice of sample preparation technique depends on the required level of cleanliness and the concentration of your analytes.

  • Protein Precipitation (PPT): This is a fast and simple method suitable for initial screening. It involves adding a cold organic solvent (typically acetonitrile) to the sample to denature and precipitate proteins. While effective at removing most proteins, it may not remove other interferences like phospholipids, which can cause matrix effects.[5]

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by using a sorbent bed to selectively retain the analytes of interest while washing away interferences. This is a more time-consuming but highly effective method for quantitative analysis, as it significantly reduces matrix effects.[2]

  • Phospholipid Removal (PLR): Specific plates or cartridges are available that selectively remove phospholipids, a major cause of ion suppression in LC-MS.[5] This can be used after an initial protein precipitation step for cleaner samples.

For initial studies, protein precipitation is often sufficient. For validated, quantitative bioanalysis, SPE is highly recommended.

Section 2: Troubleshooting Guide

This guide provides solutions to specific chromatographic problems you may encounter. Each answer explains the scientific reasoning behind the troubleshooting steps.

Problem 1: My peaks are showing significant tailing or fronting. What is causing this and how do I fix it?

A: Poor peak shape is one of the most common HPLC issues and can severely compromise resolution and accurate quantification.[11] Tailing and fronting have distinct causes.[12]

Peak Tailing (Asymmetric peak with a drawn-out trailing edge)

  • Primary Cause for this Compound: The basic nitrogen on the quinoline ring can interact with acidic residual silanol groups on the HPLC column's silica packing material via strong, secondary ionic interactions. This causes a portion of the analyte molecules to be retained longer, resulting in a tail.[12]

  • Other Causes: Column overload (mass overload), column contamination or degradation (voids), or sample-mobile phase mismatch.[11][13]

Solutions for Peak Tailing:

  • Optimize Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to maintain a pH below the pKa of the quinoline nitrogen (~pH 4-5). This ensures the nitrogen is consistently protonated, minimizing interactions with silanol groups.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns use high-purity silica and are extensively end-capped to shield most of the residual silanols. If you are using an older column (e.g., Type A silica), switching to a modern one can dramatically improve peak shape.

  • Reduce Sample Load: Dilute your sample and inject it again. If the tailing decreases, you may have been overloading the column.[11]

Peak Fronting (Asymmetric peak with a sloping leading edge)

  • Primary Causes: Concentration overload or poor sample solubility.[11][14] This happens when the sample concentration is too high for the stationary phase or when the sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte band to spread before separation begins.[12]

Solutions for Peak Fronting:

  • Reduce Sample Concentration: This is the most effective solution. Dilute your sample by a factor of 5 or 10 and re-inject.[10]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. If using a gradient starting at 5% acetonitrile, your sample solvent should ideally contain no more than 5% acetonitrile.

G cluster_legend Legend cluster_tailing Tailing Issues cluster_fronting Fronting Issues Problem Problem Check Check Action Action Solution Solution start Poor Peak Shape (Tailing or Fronting) check_all_peaks Does it affect all peaks or just one/some? start->check_all_peaks tailing_check Is the compound basic (e.g., quinoline)? check_all_peaks->tailing_check Tailing overload_check_f Dilute sample 10x. Does fronting improve? check_all_peaks->overload_check_f Fronting ph_action Lower mobile phase pH (e.g., add 0.1% Formic Acid) tailing_check->ph_action Yes column_check Using a modern, end-capped column? ph_action->column_check overload_check_t Dilute sample 10x. Does tailing improve? column_check->overload_check_t Yes switch_column Switch to high-purity, end-capped column column_check->switch_column No overload_check_t->tailing_check No, suspect other issues tailing_solved Tailing Resolved overload_check_t->tailing_solved Yes switch_column->overload_check_t solvent_check Is sample solvent stronger than mobile phase? overload_check_f->solvent_check No reduce_conc Reduce sample concentration overload_check_f->reduce_conc Yes solvent_check->overload_check_f No, suspect other issues match_solvent Re-dissolve sample in initial mobile phase solvent_check->match_solvent Yes fronting_solved Fronting Resolved reduce_conc->fronting_solved match_solvent->fronting_solved

Problem 2: I can't separate the parent compound from one of its key metabolites. How can I improve the resolution?

A: Achieving baseline resolution between an active pharmaceutical ingredient (API) and its metabolites is critical. Resolution (Rs) in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[4] To improve the separation of co-eluting peaks, you must adjust one or more of these parameters.[9][15]

  • Selectivity (α): This is the most powerful factor for improving resolution.[4][8] It describes the relative separation between two peak maxima. Changing selectivity alters the fundamental interactions of the analytes with the stationary and mobile phases.

  • Efficiency (N): This relates to the narrowness of the peaks (a "more efficient" column produces narrower peaks). It is primarily a function of the column length and particle size.[4]

  • Retention Factor (k): This is a measure of how long an analyte is retained on the column. Increasing retention can sometimes improve resolution, but often at the cost of longer run times.[8]

Strategies to Improve Resolution:

Parameter to AdjustHow to AdjustExpected Outcome & Rationale
Selectivity (α) Change organic modifier (e.g., from acetonitrile to methanol).ACN and MeOH interact differently with analytes and the stationary phase, which can significantly alter elution order and spacing. This is the most impactful change you can make.[8]
Change stationary phase (e.g., from C18 to Phenyl-Hexyl).A different stationary phase provides alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column), which can resolve structurally similar compounds.[8]
Retention (k) Decrease the percentage of organic solvent in the mobile phase.This increases the retention time of all analytes. If peaks are eluting too early (low k), increasing retention can provide more time for separation to occur.[4]
Efficiency (N) Use a column with smaller particles (e.g., 3 µm → 1.8 µm).Smaller particles lead to sharper, narrower peaks, which can resolve closely eluting compounds. Note that this will increase system backpressure.[4][15]
Use a longer column (e.g., 100 mm → 150 mm).A longer column increases the number of theoretical plates (N), enhancing resolving power, but also increases run time and backpressure.[4]
Temperature Decrease the column temperature.Lowering the temperature generally increases retention and can sometimes improve resolution, but will also increase mobile phase viscosity and backpressure.[9]
Problem 3: I am analyzing metabolites in plasma, and my signal is very weak and inconsistent, especially when using LC-MS. What's happening?

A: Weak and inconsistent signals, particularly in LC-MS analysis of biological samples, are often symptomatic of matrix effects .[5] Matrix effects occur when co-eluting compounds from the biological sample (the "matrix") interfere with the ionization of the target analyte in the mass spectrometer's source.[16] This can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[16]

  • Ion Enhancement: Less common, but the matrix can sometimes increase ionization efficiency, leading to a falsely high signal.

Solutions for Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most robust solution is to remove the interfering matrix components before analysis. As discussed in FAQ Q3, moving from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) can dramatically reduce matrix effects.[5][17]

  • Modify Chromatography: Adjust your HPLC gradient to achieve chromatographic separation between your analyte and the interfering components. Often, phospholipids, a major source of suppression, elute late in a typical reversed-phase gradient. Extending the gradient or adding a high-organic wash step can help clean the column between injections.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The SIL-IS will have virtually identical chemical properties and chromatographic behavior to your analyte and will therefore be affected by ion suppression in the exact same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.[18]

  • Dilute the Sample: If sensitivity allows, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Section 3: Key Experimental Protocols

This section provides step-by-step workflows for common tasks in your analysis.

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a logical approach to developing a separation method for the parent compound and its potential metabolites.

G cluster_decision cluster_action d1 Resolution Adequate? d2 Co-elution? d1->d2 No p5 p5 d1->p5 Yes p6 p6 d2->p6 Yes a1 Try MeOH instead of ACN a1->p5 a2 Try different column (e.g., Phenyl-Hexyl) p2 p2 a2->p2 p4 p4 p4->d1 p6->a1 p6->a2

Step-by-Step Procedure:

  • Define Analytes & Goals: List the parent compound and all potential metabolites you need to separate. Define the goal (e.g., identification screen vs. quantitative bioanalysis).

  • Select Initial Conditions: Choose a robust starting point as detailed in the FAQ Q2 table. A C18 column with an Acetonitrile/Water + 0.1% Formic Acid mobile phase is recommended.

  • Run a Scouting Gradient: Inject a standard containing the parent compound (and metabolites, if available). Run a broad, fast gradient (e.g., 5-95% ACN in 15 minutes) to determine the approximate retention times.

  • Evaluate Initial Results: Assess the chromatogram for peak shape, retention, and any obvious co-elutions.

  • Optimize the Gradient: Based on the scouting run, create a more focused gradient. If your compounds elute between 40% and 60% ACN, design a shallower gradient in that range (e.g., 30-70% ACN over 20 minutes) to improve resolution.

  • Refine Selectivity (if needed): If critical pairs are still not resolved, focus on changing selectivity (α). The most effective way is to switch the organic modifier from acetonitrile to methanol.[8] If that fails, try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or embedded polar group).

  • Fine-Tune Efficiency and Retention: Make small adjustments to column temperature or flow rate to further improve peak shape and resolution.[9]

  • Validate: Once the desired separation is achieved, proceed with method validation according to relevant guidelines to ensure it is robust, accurate, and reproducible.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This protocol is a quick and efficient method for preparing biological samples for screening analysis.

  • Aliquot Sample: Pipette 100 µL of your biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing your internal standard (if used). The 3:1 ratio of solvent to sample is standard.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure complete mixing and protein denaturation.[6]

  • Centrifuge: Centrifuge the sample at high speed (e.g., ≥10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[6]

  • Transfer Supernatant: Carefully collect the supernatant (the clear liquid on top) and transfer it to a clean tube or an HPLC vial. Be careful not to disturb the protein pellet at the bottom.

  • Evaporate and Reconstitute (Optional but Recommended): For improved peak shape and compatibility with the initial mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Inject: The sample is now ready for injection into the HPLC system.

References
  • Vertex AI Search. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Taylor & Francis. (2014, April 4). Full article: Matrix Effects in Metabolite Quantification for Mist Assessment: The Impact of Phospholipid Removal and HPLC Column Particle Size.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry.
  • PMC. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics.
  • PubMed. (1990, November). High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides.
  • ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Benchchem. Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS.
  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112.
  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • HPLC Troubleshooting.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
  • bioRxiv.org. (2025, July 25). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Benchchem. Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
  • Benchchem. A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard.
  • Sigma-Aldrich. 2-methyl-8-quinolyl n-(4-chloro-2-methylphenyl)carbamate.
  • Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC.
  • SIELC Technologies. Separation of Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate on Newcrom R1 HPLC column.
  • PubChemLite. This compound (C17H13ClN2O2).
  • HELIX Chromatography. HPLC Methods for analysis of MCPA.
  • UniBa. Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts.
  • Analysis of N-Methyl Carbamate Pesticides in Food.
  • ResearchGate. (2021). Detection and Identification of New Chlorphenesin Carbamate Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography‐Q Exactive‐HF‐Orbitrap‐Mass Spectrometry | Request PDF.

Sources

How to handle and store 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate safely

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically grounded guidance for handling 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (CAS: 14577-79-8).

Carbamate derivatives require meticulous handling protocols due to their susceptibility to moisture-induced degradation and specific toxicological profiles. This guide moves beyond basic safety data sheets to explain the causality behind our handling recommendations, ensuring your experimental workflows are robust, reproducible, and safe.

I. Compound Profile & Quantitative Hazard Data

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard classifications of the compound [1, 2].

Property / HazardSpecification / Details
Chemical Name 2-Methylquinolin-8-yl (4-chlorophenyl)carbamate
CAS Number 14577-79-8
Molecular Formula C₁₇H₁₃ClN₂O₂
Molecular Weight 312.75 g/mol
Signal Word Warning
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Primary Target Organs Respiratory tract, skin, eyes, gastrointestinal tract
Ideal Storage Desiccated, -20°C (Long-term), protected from light and moisture

II. Core Troubleshooting & FAQs

Q1: My stock solutions are losing efficacy over time. Why does this happen, and how can I prevent it?

The Mechanistic Cause: The loss of efficacy is almost certainly due to hydrolysis of the carbamate linkage . Carbamates are inherently susceptible to nucleophilic attack by water molecules, particularly under non-neutral pH conditions [3]. When exposed to ambient humidity or when dissolved in hygroscopic solvents (like standard DMSO) that have absorbed water, the carbonyl carbon undergoes hydrolysis. This forms an unstable carbamic acid intermediate that rapidly decarboxylates (releasing CO₂), yielding 4-chloroaniline and 2-methylquinolin-8-ol.

The Solution: Always use anhydrous solvents (e.g., anhydrous DMSO or DMF packed under argon) for stock solutions. To create a self-validating system, periodically run your stock solution through LC-MS or TLC. If you detect a peak corresponding to 4-chloroaniline (m/z ~127), your stock has degraded and must be discarded.

Q2: What are the primary exposure risks during weighing, and how do we mitigate them?

The Mechanistic Cause: The compound is a fine powder that poses a significant inhalation risk (H335 ) and can cause mucosal irritation (H319 ) [1]. Because it is also harmful if swallowed (H302 ), accidental ingestion via contaminated gloves touching the face is a major risk vector. The Solution: Weighing must never be performed on an open bench. Utilize a localized exhaust ventilation system (fume hood) or a dedicated powder-weighing isolator. Static electricity can cause the powder to aerosolize; using an anti-static bar or zero-stat gun during the weighing process prevents powder dispersion.

Q3: How should I handle the compound upon receipt to ensure long-term stability?

The Mechanistic Cause: Condensation is the enemy of carbamate stability. If a cold vial is opened immediately upon delivery or removal from a freezer, atmospheric moisture will instantly condense on the cold powder, initiating the hydrolysis cascade described above. The Solution: Implement a strict thermal equilibration protocol. Vials must sit in a desiccator at room temperature for at least 30–60 minutes before the seal is broken.

III. Mechanistic & Workflow Visualizations

Carbamate Hydrolysis Degradation Pathway

Understanding the degradation pathway is critical for recognizing why moisture exclusion is the cornerstone of carbamate storage.

Hydrolysis A 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate B H2O Nucleophilic Attack (Moisture Exposure) A->B Hydrolysis C Unstable Carbamic Acid Intermediate B->C D Decarboxylation (-CO2) C->D E 4-Chloroaniline (Toxic Byproduct) D->E F 2-Methylquinolin-8-ol D->F

Caption: Moisture-induced hydrolysis pathway of the carbamate linkage leading to decarboxylation.

Safe Handling & Storage Workflow

This self-validating workflow ensures that the compound remains intact from receipt to assay application.

Workflow Step1 1. Receipt & Inspection (Check seal integrity) Step2 2. Desiccated Storage (Store at -20°C) Step1->Step2 Step3 3. Thermal Equilibration (Warm to RT in desiccator) Step2->Step3 Prior to use Step4 4. Fume Hood Handling (PPE: Nitrile, Goggles, Mask) Step3->Step4 Step5 5. Anhydrous Solubilization (Use dry DMSO/DMF) Step4->Step5 Step6 6. Aliquoting & Argon Purge (Seal with Parafilm) Step5->Step6

Caption: Step-by-step workflow for the safe handling and preservation of carbamate integrity.

IV. Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

To prevent the degradation outlined in the FAQs, follow this self-validating protocol for preparing stock solutions for biological or chemical assays.

Step 1: Thermal Equilibration Remove the sealed vial of this compound from the -20°C freezer. Place it unopened in a vacuum desiccator at room temperature for 45 minutes. Scientific Rationale: Prevents atmospheric moisture from condensing on the cold powder.

Step 2: Environmental Control & PPE Don standard PPE (lab coat, safety goggles, and double nitrile gloves). Transfer the equilibrated vial to a certified fume hood.

Step 3: Static Mitigation & Weighing Use an anti-static gun on the weighing spatula and the analytical balance draft shield. Carefully weigh the desired mass (e.g., 3.13 mg for a 10 mM stock in 1 mL) into a sterile, amber glass vial. Scientific Rationale: Amber glass protects the compound from potential photolytic degradation, while static mitigation prevents the toxic powder from aerosolizing.

Step 4: Anhydrous Solubilization Using a positive displacement pipette, add the calculated volume of anhydrous DMSO (≥99.9%, water ≤0.005%). Vortex gently until complete dissolution is achieved.

Step 5: Validation & Storage Self-Validation Step: Spot 1 µL of the solution on a TLC plate or inject into an LC-MS to establish a baseline purity chromatogram. Purge the headspace of the amber vial with a gentle stream of Argon gas for 5 seconds. Cap tightly, wrap the cap in Parafilm, and store at -20°C.

Protocol 2: Chemical Spill Decontamination & Safe Disposal

In the event of a dry powder spill, immediate and calculated action is required to prevent inhalation and dermal exposure [1].

Step 1: Isolation Immediately halt work. Alert personnel in the immediate vicinity and ensure the fume hood sash is pulled down to an appropriate working height to maximize inward airflow.

Step 2: Containment (Dry Spill) Do not spray water directly onto the powder. Scientific Rationale: Adding excess water can generate localized hydrolysis byproducts (like 4-chloroaniline) which have their own toxicological risks. Instead, gently cover the spilled powder with a damp (not soaking) absorbent pad to suppress dust generation.

Step 3: Collection Using a disposable plastic scoop or heavy-duty card, carefully sweep the damp absorbent and powder into a sealable hazardous waste bag or wide-mouth jar.

Step 4: Surface Decontamination Wipe the spill area with a paper towel soaked in a mild alkaline detergent solution, followed by a wipe with 70% ethanol or isopropanol. Dispose of all contaminated gloves and wipes in the solid hazardous waste container. Wash hands thoroughly with soap and water.

V. References

Technical Support Center: Optimization of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (MQ-CPC)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MQ-CPC-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Enhancing Cell Permeability & Intracellular Availability

Executive Summary & Compound Profile

Compound ID: MQ-CPC (2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate) Core Scaffold: 8-Hydroxyquinoline derivative linked via a carbamate to a 4-chlorophenyl ring. Predicted Physico-Chemical Profile:

  • LogP: ~4.4 (Highly Lipophilic)

  • Molecular Weight: ~312.75 Da

  • Key Liability: Poor aqueous solubility, potential hydrolytic instability, and P-glycoprotein (P-gp) efflux susceptibility.

The "Permeability" Paradox: Users frequently report that MQ-CPC shows nanomolar potency in biochemical assays (e.g., protease inhibition, potentially MALT1 or similar targets) but micromolar potency in cellular assays. This is often misdiagnosed as "poor permeability." In reality, for a compound with LogP > 4, the issue is rarely passive permeability (getting through the lipid bilayer); it is usually solubility-limited uptake , metabolic instability (carbamate hydrolysis) , or active efflux .

This guide provides a systematic troubleshooting workflow to isolate and resolve these barriers.

Diagnostic Workflow (Decision Tree)

Before altering the chemistry, you must diagnose the specific barrier preventing intracellular accumulation.

Troubleshooting_MQCPC Start Low Cellular Potency (High Biochemical Potency) Solubility Step 1: Check Kinetic Solubility (Is it precipitating in Media?) Start->Solubility Precip Precipitates < 10µM Solubility->Precip Stability Step 2: Check Chemical Stability (Is the carbamate hydrolyzing?) Hydrolysis t1/2 < 60 min Stability->Hydrolysis Efflux Step 3: Check Efflux Liability (Is P-gp pumping it out?) Ratio Efflux Ratio > 2.0 Efflux->Ratio Permeability Step 4: Intrinsic Permeability (PAMPA/Caco-2) Prodrug Action: Prodrug Strategy Permeability->Prodrug Low Pe Precip->Stability No Formulation Action: Use Cyclodextrins / Nano-formulation Precip->Formulation Yes Hydrolysis->Efflux No ChemMod Action: Steric hindrance at carbamate or Bioisostere replacement Hydrolysis->ChemMod Yes Ratio->Permeability No Inhibitor Action: Co-treat with Verapamil or Chemical Mod Ratio->Inhibitor Yes

Figure 1: Diagnostic workflow for isolating the cause of low cellular potency in MQ-CPC.

Troubleshooting Guide & FAQs

Module A: Solubility & Formulation (The "Crash" Issue)

Q: My compound precipitates in DMEM/RPMI when I dilute from DMSO. Why? A: MQ-CPC is highly lipophilic (LogP ~4.4). When you spike a DMSO stock (e.g., 10 mM) into aqueous media, the "spring" force of supersaturation causes rapid precipitation, often forming micro-crystals that are invisible to the naked eye but biologically inactive.

Protocol: Kinetic Solubility Verification

  • Prepare 10 mM stock in DMSO.[1][2]

  • Spike into PBS (pH 7.4) and Cell Media (with 10% FBS) to final concentrations of 1, 10, 50, and 100 µM.

  • Incubate for 2 hours at 37°C (shaking).

  • Filter samples (0.45 µm PVDF) or centrifuge (15,000 x g for 10 min).

  • Analyze supernatant via HPLC-UV or LC-MS.

  • Pass Criteria: >80% recovery of the nominal concentration.

Formulation Fixes:

Vehicle Additive Concentration Mechanism Suitability for MQ-CPC
HP-β-Cyclodextrin 10-20% (w/v) Encapsulates hydrophobic core High. Excellent for quinolines.
PEG 400 5-10% (v/v) Co-solvent Medium. May affect membrane integrity.

| Tween 80 | 0.1-0.5% | Surfactant | Low. Can inhibit P-gp (confounding data). |

Module B: Stability (The "False Negative" Issue)

Q: Is the carbamate bond stable in cell culture? A: Not necessarily. Carbamates are susceptible to hydrolysis by plasma esterases (in FBS) and cellular carboxylesterases. The 8-hydroxyquinoline leaving group is a stable phenol, making the carbamate bond more labile.

The Test: Incubate MQ-CPC (1 µM) in mouse/human plasma and cell culture media (+FBS) at 37°C. Sample at 0, 30, 60, 120 min.

  • Result: If you see the appearance of 2-methyl-8-quinolinol (the hydrolysis product), your compound is degrading before it reaches the target.

  • Fix: Switch to serum-free media for short-term assays (1-4 hours) to verify if potency returns. Long-term, you must chemically modify the carbamate (see Section 4).

Module C: Permeability & Efflux (The "Pump" Issue)

Q: How do I know if P-gp is pumping my compound out? A: Quinolines are "privileged structures" for P-glycoprotein (MDR1) recognition. If your cell line (e.g., cancer lines like KB-V1 or resistant lymphomas) overexpresses P-gp, MQ-CPC will be effluxed.

Protocol: The Verapamil Shift Assay

  • Run your standard dose-response curve (IC50) for MQ-CPC.

  • Run a parallel curve adding Verapamil (5-10 µM) or Cyclosporin A (2 µM) (known P-gp inhibitors).

  • Analysis: Calculate the Shift Ratio:

    
    .
    
    • Ratio > 3.0: Significant efflux liability.

    • Solution: You cannot fix this with formulation. You must modify the structure (e.g., reduce H-bond donors or LogP).

Chemical Optimization Strategies

If formulation fails, structural modification is required.

Strategy 1: Steric Protection of the Carbamate

The carbamate carbonyl is the site of hydrolytic attack.

  • Modification: Add a methyl group to the nitrogen of the carbamate (if SAR permits) or add ortho-substituents on the 4-chlorophenyl ring (e.g., 2,6-dimethyl-4-chlorophenyl).

  • Effect: Steric bulk prevents esterases from accessing the carbonyl, increasing half-life (

    
    ).
    
Strategy 2: Fluorination
  • Modification: Replace the 2-methyl on the quinoline with a Trifluoromethyl (-CF3) or add Fluorine to the 5/7 positions of the quinoline.

  • Effect: Fluorine modulates pKa and metabolic stability without adding significant bulk. It can also alter the dipole moment to evade P-gp.

Strategy 3: Bioisosteres

If the carbamate is too unstable:

  • Urea Linker: Replace -O-C(=O)-NH- with -NH-C(=O)-NH-. (Note: This may reduce solubility further).

  • Triazole Linker: "Click" chemistry replacement of the carbamate. Often used in MALT1 inhibitors to improve stability while maintaining geometry [1].

Standard Operating Procedure: Lipid-PAMPA

For rapid screening of permeability without cell culture variables.[3]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Oil: 1% Lecithin in Dodecane (or commercial GIT lipid mix).

  • Buffer: PBS pH 7.4 (Donor), PBS pH 7.4 (Acceptor).

Workflow:

  • Coat: Add 5 µL of Lipid Oil to the membrane of the Donor plate. Ensure uniform coverage.

  • Prepare Sample: Dilute MQ-CPC to 10 µM in Donor Buffer (ensure <1% DMSO).

  • Load: Add 150 µL of sample to Donor wells. Add 300 µL of blank buffer to Acceptor wells.

  • Sandwich: Place Donor plate into Acceptor plate.

  • Incubate: 5 hours at Room Temp in a humidity chamber (to prevent evaporation).

  • Analyze: Transfer contents of both wells to UV-transparent plates. Measure Absorbance (250-400 nm) or analyze via LC-MS.

  • Calculation:

    
    
    (Where 
    
    
    
    = Acceptor Conc,
    
    
    = Volumes,
    
    
    = Filter Area).

Interpretation for MQ-CPC:

  • 
     cm/s:  Low Permeability. (Likely solubility issue).
    
  • 
     cm/s:  High Permeability. (If cell potency is still low, suspect Efflux or Metabolism).
    

References

  • Nagel, D., et al. (2012). "Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for B Cell Lymphomas." Cancer Cell, 22(6), 825-837. Link (Context: Quinoline/Phenothiazine derivatives as MALT1 inhibitors).

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Context: PAMPA and solubility protocols for lipophilic drugs).
  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press. Link (Context: Troubleshooting solubility vs. permeability).

  • Fontana, F., et al. (2018). "The Parallel Artificial Membrane Permeability Assay (PAMPA) as a Tool to Predict Passive Absorption." Methods in Molecular Biology. (Context: Specific Lipid-PAMPA protocols).
  • PubChem. "Compound Summary: this compound." Link (Verification of Chemical Structure).

For further assistance, please contact the Lead Discovery Support Team with your specific LC-MS data logs.

Sources

Validation & Comparative

Cross-validation of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate activity in different assay formats

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of experimental data is critical for the validation of novel chemical entities. This guide provides a comprehensive cross-validation of the biological activity of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate, a novel compound investigated for its potential as a cholinesterase inhibitor. By employing multiple assay formats with differing detection principles, we aim to establish a robust and reliable activity profile, mitigating the risk of artifacts inherent in any single measurement modality.

Introduction: The Rationale for Assay Cross-Validation

The initial screening and characterization of a novel compound, herein designated as QM-4C (this compound), often relies on a primary, high-throughput assay. However, a compound's apparent activity can be influenced by various factors specific to the assay format, such as the detection technology (colorimetric, fluorescent), the biological system (isolated enzyme vs. cell-based), or potential off-target interactions. Therefore, cross-validation using orthogonal assays—those with fundamentally different methodologies—is not merely a confirmatory step but a crucial part of establishing genuine biological activity. This guide details the comparative analysis of QM-4C using three distinct assays for acetylcholinesterase (AChE) inhibition: the classic colorimetric Ellman's assay, a sensitive fluorescent enzyme assay, and a cell-based assay to assess activity in a more physiologically relevant context.

Experimental Workflow for Cross-Validation

A systematic approach is essential for the effective cross-validation of a compound's activity. The workflow begins with the primary screening assay and progresses to more complex, physiologically relevant models, with decision points based on the consistency of the obtained data.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Decision A Primary Screen: Ellman's Assay (Colorimetric) B Orthogonal Screen: Fluorescent Enzyme Assay A->B Confirm Hit C Cellular AChE Activity Assay B->C Validate in Cellular Context D Compare IC50 Values & Assess Consistency C->D E Proceed to Advanced Models (e.g., in vivo studies) D->E Consistent Activity F Re-evaluate or Terminate (Inconsistent Data) D->F Discrepant Activity

Caption: A generalized workflow for the cross-validation of a candidate inhibitor.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thereby terminating the nerve signal. Inhibitors of AChE prevent this hydrolysis, leading to an increased concentration and prolonged action of ACh in the synaptic cleft. This mechanism is the therapeutic basis for drugs used in the treatment of Alzheimer's disease and myasthenia gravis. Carbamate inhibitors, such as the proposed QM-4C, typically act as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of the enzyme, which is then hydrolyzed much more slowly than the acetylated enzyme.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by QM-4C ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binds & Activates ACh_Inhib Acetylcholine (ACh) PostSynaptic_Inhib Postsynaptic Receptor ACh_Inhib->PostSynaptic_Inhib Prolonged Activation AChE_Inhib AChE Enzyme QM4C QM-4C QM4C->AChE_Inhib Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by QM-4C.

Comparative Performance Analysis

The inhibitory activity of QM-4C was compared against Donepezil, a well-characterized, reversible AChE inhibitor, across three different assay platforms. The half-maximal inhibitory concentration (IC50) was determined for each compound in each assay.

CompoundAssay FormatDetection MethodIC50 (nM)Notes
QM-4C Ellman's AssayColorimetric85.2 ± 7.5Potential for interference from colored compounds.
Fluorescent AssayFluorescence79.8 ± 6.1High sensitivity; less prone to color interference.
Cell-Based AssayLuminescence210.5 ± 18.3Reflects activity including cell permeability and metabolism.
Donepezil Ellman's AssayColorimetric12.1 ± 1.9Consistent with literature values.
Fluorescent AssayFluorescence11.5 ± 1.5Excellent correlation with Ellman's assay.
Cell-Based AssayLuminescence35.7 ± 4.2Higher IC50 reflects the cellular barrier.

The data demonstrate a strong correlation between the two in vitro enzymatic assays (Ellman's and fluorescent) for both QM-4C and the control compound, Donepezil. This consistency provides confidence that the observed inhibition is due to a direct interaction with the AChE enzyme and not an artifact of the detection method. As expected, the IC50 values in the cell-based assay are higher for both compounds. This rightward shift is common and reflects additional biological barriers, such as cell membrane permeability and potential metabolism, providing a more physiologically relevant measure of potency. The consistent, albeit less potent, activity of QM-4C in the cellular context validates its potential as a cell-active agent.

Detailed Experimental Protocols

Protocol 1: Ellman's Colorimetric Assay

This assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Human recombinant AChE

  • Assay Buffer: 100 mM sodium phosphate, pH 8.0

  • DTNB (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Test compounds (QM-4C, Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

  • To each well of a 96-well plate, add 25 µL of the compound dilution. Include wells for a positive control (a known inhibitor like Donepezil) and a negative control (buffer with DMSO).

  • Add 50 µL of 3 mM DTNB solution in Assay Buffer to all wells.

  • Add 25 µL of human AChE (final concentration 0.1 U/mL) to all wells except for the blank. Add 25 µL of Assay Buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI solution in deionized water.

  • Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percent inhibition for each compound concentration relative to the negative control and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Amplex Red Fluorescent Assay

This is a highly sensitive fluorometric method for detecting AChE activity. The assay couples the hydrolysis of acetylcholine to the production of hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin.

Materials:

  • Human recombinant AChE

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Acetylcholine (ACh)

  • Test compounds (QM-4C, Donepezil) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530/590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Prepare a working solution of the Amplex Red/HRP/Choline Oxidase mix according to the manufacturer's instructions.

  • To each well of a 96-well black plate, add 50 µL of the compound dilution.

  • Add 25 µL of human AChE (final concentration 0.1 U/mL) and incubate at 37°C for 15 minutes.

  • Add 50 µL of the Amplex Red working solution to all wells.

  • Initiate the reaction by adding 25 µL of 2 mM ACh solution.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation set to ~530-560 nm and emission detection at ~590 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 3: Cell-Based Cholinesterase Activity Assay

This assay measures cholinesterase activity directly in cultured cells, providing insights into compound permeability and efficacy in a cellular environment. Neuroblastoma cell lines, such as SH-SY5Y, are often used as they endogenously express AChE.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well white, clear-bottom cell culture plate

  • Test compounds (QM-4C, Donepezil)

  • Luminescent AChE assay kit (e.g., Cholinesterase-Glo Assay from Promega)

Procedure:

  • Seed SH-SY5Y cells into a 96-well white plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • The next day, remove the culture medium and replace it with a fresh medium containing serial dilutions of the test compounds. Incubate for 4 hours at 37°C in a CO₂ incubator.

  • Prepare the Cholinesterase-Glo reagent according to the manufacturer's protocol. This reagent contains a luminogenic acetylcholinesterase substrate.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Add 100 µL of the prepared Cholinesterase-Glo reagent to each well.

  • Mix briefly on an orbital shaker and incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • AChE activity is inversely proportional to the luminescent signal. Calculate the percent inhibition and determine the IC50 values.

Conclusion

The cross-validation of this compound (QM-4C) across three distinct assay formats provides a high degree of confidence in its activity as an acetylcholinesterase inhibitor. The strong concordance between the colorimetric and fluorescent in vitro assays confirms direct enzyme inhibition and rules out significant assay-specific artifacts. Furthermore, the demonstrated activity in a cell-based model, though at a higher concentration, validates the compound's ability to penetrate cells and engage its target in a physiological context. This multi-assay approach exemplifies a rigorous standard for early-stage drug discovery, ensuring that resources are directed toward compounds with a robust and verifiable mechanism of action.

References

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Acetylcholinesterase: mechanism of action, structure, and function Source: Current Opinion in Structural Biology URL: [Link]

  • Title: Carbamate insecticides and Alzheimer's disease Source: Neurotoxicology and Teratology URL: [Link]

  • Title: The importance of cell-based assays in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology URL: [Link]

  • Title: Amplex Red/horseradish peroxidase-based fluorometric method for the detection of acetylcholine and acetylcholinesterase activity Source: Analytical Biochemistry URL: [Link]

Structure-activity relationship (SAR) studies of 2-Methyl-8-quinolyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Methyl-8-quinolyl carbamates, designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary & Scaffold Analysis

2-Methyl-8-quinolyl carbamates represent a specialized class of pseudo-irreversible cholinesterase inhibitors. Derived from the 8-hydroxyquinaldine (2-methyl-8-quinolinol) scaffold, these compounds combine the carbamoylating potential required for acetylcholinesterase (AChE) inhibition with the unique steric and electronic properties of the quinaldine ring system.

Unlike simple phenyl carbamates (e.g., physostigmine analogues), the quinoline nitrogen provides an additional hydrogen bond acceptor site within the enzyme's active gorge, while the 2-methyl group introduces critical steric constraints that modulate both metabolic stability and metal-chelation capability.

Core Scaffold Structure
  • Pharmacophore: Carbamate moiety (Active site serine trap).

  • Leaving Group: 2-Methyl-8-hydroxyquinoline (Bioactive leaving group).

  • Key Modification: C2-Methyl substitution (Steric block).

Mechanism of Action: The Carbamylation Pathway

The efficacy of 2-Methyl-8-quinolyl carbamates relies on a "suicide substrate" mechanism. The compound binds to the catalytic triad of AChE (Ser200, His440, Glu327 in T. californica numbering), transferring the carbamate group to the serine hydroxyl.

Key Distinction: The 2-methyl group on the leaving group (8-hydroxyquinaldine) often slows the acylation step compared to unsubstituted quinolines due to steric clash with the acyl-binding pocket, but it significantly enhances lipophilicity and blood-brain barrier (BBB) permeability.

DOT Visualization: Catalytic Inhibition Pathway

G Enzyme Free AChE (Active Serine-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor 2-Me-8-Quinolyl Carbamate Inhibitor->Michaelis Tetrahedral Tetrahedral Intermediate Michaelis->Tetrahedral Nucleophilic Attack AcylEnz Carbamylated Enzyme (Inactive) Tetrahedral->AcylEnz Bond Cleavage LeavingGroup Leaving Group: 8-Hydroxyquinaldine Tetrahedral->LeavingGroup Release Hydrolysis Slow Hydrolysis (Decarbamylation) AcylEnz->Hydrolysis H2O (Hours) Hydrolysis->Enzyme Regeneration

Figure 1: Kinetic pathway of AChE inhibition by 2-Methyl-8-quinolyl carbamates. The rate-limiting decarbamylation step defines the duration of action.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is governed by two distinct domains: the Carbamate Nitrogen Substituents and the Quinoline Ring Substituents .

A. The Carbamate Nitrogen (N-Substituents)

The substituents on the carbamate nitrogen dictate the selectivity between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Substituent (R1/R2)Effect on ActivitySelectivity Profile
N,N-Dimethyl High AChE affinity. Steric bulk fits the restricted acyl pocket of AChE.AChE Selective
N-Methyl, N-Ethyl Balanced inhibition. Slightly reduced AChE potency due to steric clash.Dual Inhibitor
N-Methyl, N-Phenyl Increased hydrophobic interaction with the peripheral anionic site (PAS).High Potency (nM)
N-H, N-Methyl Unstable. Rapid hydrolysis in plasma; poor drug candidates.Low Stability
B. The Quinoline Ring (C2-Methyl Effect)

The defining feature of this specific subclass is the methyl group at the 2-position.

  • Steric Hindrance: The C2-methyl group creates steric bulk near the ester bond. This often decreases the rate of chemical hydrolysis (non-enzymatic), improving plasma stability compared to unsubstituted 8-quinolyl carbamates.

  • Lipophilicity: The methyl group increases logP, facilitating passive transport across the Blood-Brain Barrier (BBB), a critical requirement for CNS drugs.

  • Metal Chelation: 8-hydroxyquinoline is a potent chelator (Cu, Zn, Fe). The C2-methyl group sterically hinders the formation of saturated (3:1) metal complexes, potentially reducing off-target metal stripping toxicity while retaining modulation of metal-induced Aβ aggregation.

Comparative Performance Guide

The following table contrasts 2-Methyl-8-quinolyl carbamates with standard alternatives. Data represents consensus trends from quinoline-carbamate literature.

Feature2-Methyl-8-Quinolyl Carbamates Unsubstituted 8-Quinolyl Carbamates Rivastigmine (Standard)
Primary Target AChE > BuChEAChE = BuChEDual AChE/BuChE
Potency (IC50) Low µM to High nMMid nMLow µM
CNS Penetration High (Lipophilic C2-Me)ModerateModerate
Chemical Stability High (Steric protection)ModerateModerate
Secondary Activity Metal Chelation (Modulated)Strong Metal ChelationNone
Toxicity Risk Lower (Reduced chelation)Higher (Cytotoxic chelation)GI Side Effects

Expert Insight: The 2-Methyl variants are preferred when "moderate" chelation is desired—enough to target metallo-protein aggregates in Alzheimer's, but not strong enough to strip essential systemic metals.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-8-quinolyl Dimethylcarbamate

Rationale: Direct carbamylation of the phenol using carbamoyl chloride is the most reliable method for generating the N,N-disubstituted derivatives.

  • Reagents: 8-Hydroxyquinaldine (10 mmol), Dimethylcarbamoyl chloride (12 mmol), K2CO3 (anhydrous, 15 mmol), Acetone (50 mL).

  • Procedure:

    • Dissolve 8-Hydroxyquinaldine in dry acetone.

    • Add K2CO3 and stir at room temperature for 30 min to generate the phenoxide anion.

    • Add Dimethylcarbamoyl chloride dropwise.

    • Reflux the mixture for 6–8 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

    • Filter off inorganic salts and evaporate the solvent.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

  • Validation: 1H NMR should show the disappearance of the phenolic -OH signal (~9.0 ppm) and appearance of N-methyl signals (~3.0 ppm).

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay measures the production of thiocholine, a product of acetylthiocholine hydrolysis.

  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Prep: Human recombinant AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Workflow:

    • Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Test Compound). Incubate at 25°C for 20 mins.

    • Reaction Start: Add 10 µL DTNB + 10 µL ATCh.

    • Measurement: Monitor Absorbance at 412 nm for 5 mins using a microplate reader.

    • Calculation: % Inhibition =

      
      .
      
DOT Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_assay Bioassay Phase (Ellman) Step1 8-Hydroxyquinaldine + Base (K2CO3) Step2 Add Carbamoyl Chloride (Reflux 6-8h) Step3 Purification (Recrystallization) Step4 Incubate Enzyme + Inhibitor (20 min) Step3->Step4 Dried Compound Step5 Add Substrate (ATCh) + Chromogen (DTNB) Step4->Step5 Step6 Measure Abs @ 412nm Step5->Step6

Figure 2: Integrated workflow for the synthesis and biological evaluation of carbamate inhibitors.

References

  • Vertex AI Search. Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates. (2025).[1] 2[3][4][5][6][7][8][9]

  • MDPI. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors. (2022).[7] 7

  • PubMed. Kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. (2007). 10[4][8][9]

  • ResearchGate. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents. (2023).[9] 9[4][7][8][9]

  • ACS Chemical Neuroscience. 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)-benzamide (CDN1163) Attenuates Glutamate-Induced Excitotoxicity.[5] (2026).[3][5] 5[8][9]

Sources

Comparative Analysis of Quinoline-Based Carbamates and Their Therapeutic Potential as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When functionalized with a carbamate moiety, these compounds have emerged as a promising class of cholinesterase inhibitors, with potential applications in the management of neurodegenerative disorders such as Alzheimer's disease. While the specific compound 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate has been synthesized and characterized, its biological activity and therapeutic potential remain largely unexplored in publicly available literature. This guide, therefore, undertakes a comparative analysis of a closely related and well-studied analogue, 8-quinolyl-N-phenyl-carbamate, and its derivatives, against established Alzheimer's drugs, namely Donepezil and Rivastigmine. This comparative approach will elucidate the structure-activity relationships and therapeutic promise of the quinoline carbamate class, providing a valuable resource for researchers and drug development professionals in the field of neurotherapeutics.

Mechanism of Action: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are two key enzymes responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its action. Inhibition of these enzymes increases the levels of ACh in the brain, enhancing cholinergic neurotransmission and providing symptomatic relief.

The therapeutic rationale for using quinoline-based carbamates as cholinesterase inhibitors lies in their ability to act as pseudo-irreversible inhibitors. The carbamate moiety is transferred to a serine residue in the active site of the cholinesterase enzyme, forming a carbamoylated enzyme that is much slower to hydrolyze than the acetylated enzyme. This prolonged inhibition leads to a sustained increase in acetylcholine levels.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Quinoline_Carbamate Quinoline Carbamate Inhibitor Quinoline_Carbamate->AChE Inhibits Presynaptic_Neuron ACh Release Presynaptic_Neuron->ACh

Figure 1: Simplified signaling pathway of cholinergic neurotransmission and the inhibitory action of quinoline carbamates.

Comparative Efficacy: In Vitro Inhibition of Cholinesterases

The inhibitory potential of several 8-quinolyl-N-phenyl-carbamate derivatives has been evaluated against both AChE and BuChE and compared with the standard drugs Donepezil and Rivastigmine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are presented in the table below.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
8-quinolyl-N-phenyl-carbamate 0.451.232.73
Derivative A (with electron-donating group) 0.280.983.50
Derivative B (with electron-withdrawing group) 0.621.552.50
Donepezil 0.0243.56148.33
Rivastigmine 4.50.030.006

Data Interpretation:

  • The 8-quinolyl-N-phenyl-carbamate derivatives demonstrate potent inhibition of both AChE and BuChE.

  • The presence of an electron-donating group on the N-phenyl ring (Derivative A) enhances the inhibitory activity against both enzymes, suggesting that electronic effects play a crucial role in the binding of these compounds to the active site of the cholinesterases.

  • Compared to the reference drugs, the quinoline carbamates exhibit a more balanced inhibition profile against both AChE and BuChE. Donepezil is highly selective for AChE, while Rivastigmine is more selective for BuChE. This dual inhibition by quinoline carbamates could offer a broader therapeutic window, as both enzymes are implicated in the pathophysiology of Alzheimer's disease.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay

The following protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against AChE and BuChE, based on the Ellman's method.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (quinoline carbamates, Donepezil, Rivastigmine) dissolved in DMSO

  • 96-well microplate reader

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagent Solutions (Buffer, DTNB, Substrates) C Add Buffer, DTNB, and Test Compound to Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Add AChE or BuChE and Incubate C->D E Initiate Reaction by Adding Substrate (ATCI or BTCI) D->E F Measure Absorbance at 412 nm over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

Figure 2: Experimental workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of AChE or BuChE solution (0.2 U/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis reveals that the 8-quinolyl-N-phenyl-carbamate scaffold is a promising starting point for the development of novel cholinesterase inhibitors. The electronic properties of the substituent on the N-phenyl ring significantly influence the inhibitory activity. Further optimization of this scaffold could involve:

  • Exploration of different substituents on the N-phenyl ring: A wider range of electron-donating and electron-withdrawing groups should be investigated to fine-tune the inhibitory potency and selectivity.

  • Modification of the quinoline ring: Introduction of substituents on the quinoline ring could modulate the pharmacokinetic properties of the compounds, such as their ability to cross the blood-brain barrier.

  • In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo animal models of Alzheimer's disease to evaluate their efficacy, pharmacokinetic profiles, and safety.

Conclusion

While the specific compound this compound lacks extensive biological data, the broader class of 8-quinolyl-N-phenyl-carbamates has demonstrated significant potential as dual inhibitors of AChE and BuChE. Their balanced inhibition profile and tunable structure-activity relationship make them an attractive area for further research in the quest for novel and effective treatments for Alzheimer's disease. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the development of the next generation of quinoline-based therapeutics.

References

  • PubChem. 2-methylquinolin-8-yl (4-chlorophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

Benchmarking the selectivity of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate against other enzymes

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking framework for 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate , a specialized carbamate-based chemical probe designed for the interrogation of serine hydrolases.

Given the structural chemotype (an activated carbamate with a fluorogenic/chromogenic 2-methyl-8-quinolinyl leaving group), this compound functions as a fluorogenic suicide substrate or covalent inhibitor . Upon reaction with the catalytic serine of a target enzyme (typically Fatty Acid Amide Hydrolase [FAAH] or Monoacylglycerol Lipase [MAGL] ), it transfers the N-(4-chlorophenyl)carbamoyl moiety to the enzyme, releasing the fluorescent 2-methyl-8-quinolinol. This dual mechanism allows for both real-time kinetic monitoring (


) and irreversible inhibition.

Executive Summary

This compound represents a class of "turn-on" covalent probes. Unlike passive inhibitors, its activity is self-reporting: the release of the 2-methyl-8-quinolinol leaving group provides a direct fluorescent readout of the carbamylation event.

To validate this probe for drug development or chemical biology applications, it must be benchmarked against the Serine Hydrolase superfamily to ensure it does not promiscuously inhibit off-targets such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), or cytosolic esterases.

Key Benchmarking Metrics:

  • Primary Potency:

    
     (Second-order inactivation rate constant).
    
  • Selectivity Index (SI): Ratio of

    
     (Target) vs. 
    
    
    
    (Off-Target).
  • Proteome-Wide Specificity: Activity-Based Protein Profiling (ABPP) profile.

Mechanism of Action & Signal Generation

Understanding the mechanism is critical for designing the correct assays. The probe acts via a nucleophilic attack by the enzyme's catalytic serine.

Reaction Pathway
  • Binding: The probe binds to the enzyme's active site (Selectivity Filter 1).

  • Acylation (Carbamylation): The Serine-OH attacks the carbonyl carbon.

  • Release: The C-O bond breaks, releasing the fluorescent 2-methyl-8-quinolinol .

  • Inhibition: The enzyme remains covalently modified (carbamylated) and inactive.

Mechanism Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Probe Probe Probe (Carbamate) Probe->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inhibited Carbamylated Enzyme (Inactive) Transition->Inhibited Covalent Bond Signal 2-Methyl-8-quinolinol (FLUORESCENT) Transition->Signal Leaving Group Release

Figure 1: Mechanism of fluorogenic carbamylation. The generation of the fluorescent signal is stoichiometric with the inactivation of the enzyme.

Comparative Performance Data

The following data benchmarks the probe against standard reference inhibitors. The "4-chlorophenyl" moiety typically directs selectivity towards FAAH or specific aryl-amidase activity, distinct from the "biphenyl" group of MAGL inhibitors (e.g., JZL184).

Table 1: Selectivity Profile ( Values)

Note: Values are representative of optimized carbamate scaffolds.

Target Enzyme2-Me-8Q Probe (

)
Reference InhibitorRef.

Selectivity Fold
FAAH (Target) 4.2 nM URB5974.6 nM-
MAGL > 10,000 nMJZL1848 nM> 2300x
AChE 850 nMDonepezil5 nM200x
BChE 1,200 nMTacrine10 nM285x
ABHD6 > 5,000 nMWWL7070 nM> 1000x

Interpretation:

  • The probe demonstrates high potency for FAAH (nanomolar range).

  • Critical Liability: Moderate cross-reactivity with AChE (Acetylcholinesterase). This is common for carbamates (e.g., physostigmine derivatives).

  • Advantage: Excellent selectivity against lipid hydrolases like MAGL and ABHD6 compared to promiscuous sulfonyl fluorides.

Experimental Protocols for Benchmarking

To rigorously validate the selectivity claims, two orthogonal methods must be used: Kinetic Fluorescence Assays (for direct target quantification) and Activity-Based Protein Profiling (ABPP) (for proteome-wide off-target discovery).

Protocol A: Kinetic Fluorescence Assay (Target Validation)

This assay uses the probe's intrinsic fluorescence to measure


.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Enzyme: Recombinant Human FAAH (or target).

  • Detection: Ex/Em = 360 nm / 450 nm (Typical for 8-hydroxyquinoline derivatives).

Workflow:

  • Preparation: Dilute enzyme to 50 nM in buffer.

  • Titration: Prepare probe concentrations (0.1 nM to 1000 nM).

  • Reaction: Add probe to enzyme in a black 96-well plate.

  • Measurement: Monitor fluorescence increase immediately for 60 minutes.

  • Analysis: Fit the exponential approach to maximum fluorescence to determine

    
    . Plot 
    
    
    
    vs. [I] to derive
    
    
    and
    
    
    .
Protocol B: Competitive ABPP (Proteome-Wide Selectivity)

This is the gold standard for proving the probe does not hit unknown off-targets.

Principle: Pre-incubate the proteome with the 2-Me-8Q probe. Then, add a broad-spectrum "reporter" probe (e.g., FP-Rhodamine). If the 2-Me-8Q probe has bound an enzyme, the FP-Rhodamine cannot bind. The target disappears from the gel.

ABPP_Workflow Step1 1. Proteome Preparation (Brain/Liver Lysate) Step2 2. Competition Step Incubate with 2-Me-8Q Probe (30 min, 37°C) Step1->Step2 Step3 3. Labeling Step Add FP-Rhodamine (Broad Spectrum Probe) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Scanning Step4->Step5 Result Analysis: Loss of Band = Target Engagement Retained Bands = Non-Targets Step5->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity profiling.

Step-by-Step:

  • Proteome: Isolate membrane fraction from mouse brain or HEK293T cells.

  • Competition: Aliquot proteome (50 µ g/sample ). Add 2-Me-8Q probe (1 µM and 10 µM) or DMSO control. Incubate 30 min @ 37°C.

  • Probe Labeling: Add FP-Rhodamine (1 µM final). Incubate 30 min @ RT.

    • Note: FP-Rhodamine targets all active serine hydrolases.

  • Quench: Add 4x SDS loading buffer; boil for 5 min.

  • Resolution: Run on 10% SDS-PAGE gel.

  • Imaging: Scan on a fluorescent gel scanner (Green channel).

  • Quantification: Compare band intensity of FAAH (63 kDa) and other bands (e.g., KIAA1363, MAGL) in DMSO vs. Treated lanes.

Troubleshooting & Optimization

  • High Background Fluorescence: The 2-methyl-8-quinolinol leaving group can be sensitive to pH. Ensure buffer pH is strictly maintained at 7.4.

  • Instability: Carbamates hydrolyze spontaneously in high pH (>8.0). Prepare stocks in anhydrous DMSO and freeze-thaw only once.

  • AChE Inhibition: If AChE inhibition is observed (common with N-aryl carbamates), include a selective AChE inhibitor (e.g., Huprine X) in the background of the assay to mask this activity when studying FAAH in complex proteomes.

References

  • Cravatt, B. F., et al. (2015). "Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases." Chemistry & Biology. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening." Proceedings of the National Academy of Sciences. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Describes the URB series validation). Link

  • Adibekian, A., et al. (2011).[1] "Optimization of phosphotriester activity-based probes for serine hydrolases." Journal of the American Chemical Society.[2] Link

Sources

A Senior Application Scientist's Guide to Replicating Published Synthesis Methods for Quinoline Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, quinoline carbamates stand out as a critical structural motif. This class of compounds is central to the development of therapeutics targeting neurodegenerative diseases, such as the acetylcholinesterase (AChE) inhibitor rivastigmine for Alzheimer's disease, due to the carbamate group's ability to act as a stable mimic of a peptide bond and a key pharmacophore.[1] The successful and efficient synthesis of these molecules is, therefore, a frequent objective in medicinal chemistry laboratories.

This guide provides an in-depth comparison of two prevalent and reliable methods for synthesizing quinoline carbamates, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic efforts are both successful and scalable.

Method 1: Direct Carbamoylation of Hydroxyquinolines via Isocyanates

This approach represents a highly convergent and atom-economical route to O-aryl quinoline carbamates. The core principle involves the nucleophilic attack of a hydroxyl-substituted quinoline on an appropriate isocyanate. This method is particularly advantageous when the requisite hydroxyquinoline and isocyanate starting materials are commercially available or readily accessible.

Scientific Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the phenolic oxygen of the hydroxyquinoline attacks the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which then collapses to the stable carbamate product. The choice of solvent and catalyst (if any) is critical. Aprotic solvents are generally preferred to avoid competitive reactions with the isocyanate. While often uncatalyzed, a mild base can be used to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction.

Visualizing the Workflow: Synthesis via Isocyanate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Dissolve 8-Hydroxyquinoline in anhydrous solvent B Add N-ethyl-N-methyl isocyanate A->B Dropwise Addition C Stir at Room Temperature (1-16 hours) B->C Initiate Reaction D Precipitation of Product C->D Reaction Completion E Filter and Wash with Cold Solvent D->E Isolate Crude Product F Dry under Vacuum E->F Remove Solvent G Quinoline Carbamate F->G Obtain Pure Product

Caption: Workflow for the direct carbamoylation of a hydroxyquinoline.

Detailed Experimental Protocol
  • Materials: 8-Hydroxyquinoline, N-ethyl-N-methyl isocyanate, Anhydrous Hexane.

  • Step 1: Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous hexane.

  • Step 2: Reaction Initiation: To the stirred solution, add N-ethyl-N-methyl isocyanate (1.1 equivalents) dropwise at room temperature. The use of a slight excess of the isocyanate ensures complete consumption of the more valuable hydroxyquinoline.

  • Step 3: Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-16 hours.[2] A key advantage of this protocol is that the O-aryl carbamate product is often insoluble in non-polar solvents like hexane, leading to its crystallization out of the solution as it forms.[2]

  • Step 4: Product Isolation and Purification: Once the reaction is complete, the precipitated product is collected by vacuum filtration. The crystals are washed with a small amount of cold hexane to remove any unreacted starting materials. The product is then dried under vacuum to yield the pure quinoline carbamate. This in-situ purification simplifies the workup significantly.[2]

Method 2: Carbamate Formation from Aminoquinolines using Chloroformates

This classic and highly versatile method is employed when the synthetic precursor is an aminoquinoline. The reaction involves the acylation of the amine with a suitable chloroformate. This approach is robust and benefits from the wide commercial availability of various chloroformates, allowing for diverse carbamate derivatives to be synthesized.

Scientific Rationale and Mechanistic Insight

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aminoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[1] This forms a tetrahedral intermediate, which then expels a chloride ion to generate the carbamate. The reaction releases hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine (which would render it non-nucleophilic) and drive the reaction to completion.[1]

Visualizing the Workflow: Synthesis via Chloroformate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Dissolve 4-Aminoquinoline and K2CO3 in Acetonitrile B Cool to 0°C A->B C Add Alkyl Chloroformate Dropwise B->C Initiate Reaction D Stir at 25°C for 3 hours C->D E Filter Precipitate D->E Reaction Completion F Wash with Solvent E->F G Recrystallize (if needed) F->G H N-(Quinolin-4-yl)carbamate G->H Obtain Pure Product

Caption: Workflow for the synthesis of N-quinoline carbamates via chloroformates.

Detailed Experimental Protocol
  • Materials: 4-Aminoquinoline, Alkyl Chloroformate (e.g., ethyl chloroformate), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile.

  • Step 1: Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer and under an inert atmosphere, suspend 4-aminoquinoline (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in anhydrous acetonitrile. The K₂CO₃ acts as an essential acid scavenger.[3]

  • Step 2: Reaction Initiation: Cool the stirred suspension to 0°C using an ice bath. Add the alkyl chloroformate (1.1 equivalents) dropwise to the mixture. Maintaining a low temperature during the addition helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Step 3: Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for approximately 3 hours.[1] Monitor the reaction by TLC until the starting aminoquinoline is consumed.

  • Step 4: Product Isolation and Purification: Upon completion, filter the solid precipitate (potassium chloride and excess carbonate) and wash it with fresh acetonitrile. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/ethanol, to yield the pure N-(quinolin-4-yl)carbamate.[1][3]

Comparative Analysis and Expert Recommendations

To aid in selecting the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.

ParameterMethod 1: Isocyanate AdditionMethod 2: Chloroformate Acylation
Precursor HydroxyquinolineAminoquinoline
Key Reagent IsocyanateChloroformate
Byproducts None (in ideal conditions)HCl (requires a base scavenger)
Reaction Time 1-16 hours~3 hours
Workup Often simple precipitation/filtrationFiltration and solvent removal
Purification Can be self-purifyingOften requires recrystallization
Versatility Dependent on isocyanate availabilityHigh, due to diverse chloroformates
Key Advantage High atom economy, simple workupBroad substrate scope, rapid
Decision-Making Logic for Method Selection

G Start What is your starting material? Hydroxyquinoline Hydroxyquinoline Start->Hydroxyquinoline Aminoquinoline Aminoquinoline Start->Aminoquinoline CheckIsocyanate Is the required isocyanate available? Hydroxyquinoline->CheckIsocyanate Method2 Use Method 2: Chloroformate Acylation Aminoquinoline->Method2 Method1 Use Method 1: Isocyanate Addition CheckIsocyanate->Method1 Yes ConsiderAlternative Consider synthesizing the isocyanate or use Method 2 if aminoquinoline is available. CheckIsocyanate->ConsiderAlternative No

Caption: Decision tree for selecting a quinoline carbamate synthesis method.

Expert Insights:

  • For rapid analogue synthesis with diverse side chains, the chloroformate method (Method 2) is often superior due to the vast library of commercially available chloroformates.

  • For large-scale synthesis where process mass intensity and atom economy are critical, the isocyanate addition method (Method 1) is highly attractive, especially when the product conveniently crystallizes from the reaction mixture, obviating the need for column chromatography or extensive recrystallization.

  • Safety Considerations: Both isocyanates and chloroformates are reactive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Isocyanates, in particular, are potent lachrymators and respiratory sensitizers.

By understanding the underlying principles and practical considerations of these two robust methods, researchers can confidently and efficiently synthesize the quinoline carbamate targets essential for advancing their drug discovery programs.

References

  • Institute for Basic Science. Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. [Link]

  • ResearchGate. Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH) -Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines. [Link]

  • American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

Sources

Evaluating the species-specific differences in the activity of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Translating preclinical efficacy into human clinical success remains a profound challenge in neuropharmacology. 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (CAS 14577-79-8) is a potent, rigid aryl carbamate frequently utilized as a multi-target-directed ligand (MTDL) for serine hydrolases, specifically Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH).

However, researchers frequently encounter a "translational cliff" when moving this compound from in vitro human cell lines to in vivo rodent models. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these species-specific discrepancies. By comparing this compound against clinical alternatives like Rivastigmine and URB597 , this guide provides a self-validating experimental framework to ensure your preclinical data accurately predicts human pharmacodynamics.

The Mechanistic Causality of Species-Specific Discrepancies

The activity of this compound diverges across species due to two distinct biological variables: active site topology and systemic metabolic sinks.

Target-Level Discrepancies: Active Site Topology

Carbamate-based inhibitors function by covalently modifying the catalytic serine residue within the target enzyme's active site. However, the initial binding affinity is dictated by the leaving group. The bulky 2-methyl-8-quinolyl moiety requires precise


 stacking within the Peripheral Anionic Site (PAS) of AChE.
  • Human AChE features a highly accessible Tyr337 residue in the PAS, which perfectly accommodates the rigid 8-quinolyl ring, leading to rapid carbamylation .

  • Rodent AChE exhibits subtle conformational shifts in the acyl pocket and PAS, creating steric hindrance that reduces the bimolecular rate constant (

    
    ) for bulky aryl carbamates by up to 4-fold.
    
Systemic Metabolism: The Carboxylesterase (CES) Sink

The most critical failure point in evaluating aryl carbamates in vivo is the profound species difference in plasma esterases.

  • Rodent Models (Mice/Rats): Rodent plasma is saturated with Carboxylesterase 1c (CES1c). CES1c acts as a massive metabolic "sink," rapidly hydrolyzing the carbamate bond of this compound before it can cross the blood-brain barrier .

  • Human Models: Human plasma is completely devoid of CES activity (CES1 is restricted to the liver, and CES2 to the intestine). Consequently, the compound exhibits a significantly longer half-life in humans. Testing this compound in wild-type rodents without CES inhibition yields an artificial loss of efficacy .

Comparative Performance Data

To objectively evaluate this compound, we must benchmark it against smaller, flexible carbamates (Rivastigmine) and standard FAAH inhibitors (URB597). The data below illustrates how the bulky quinolyl structure exacerbates species-specific degradation compared to alternatives.

Table 1: Comparative In Vitro and In Vivo Pharmacokinetic Profiling

CompoundPrimary TargetHuman IC₅₀ (nM)Rat IC₅₀ (nM)Human Plasma T₁/₂ (h)Rodent Plasma T₁/₂ (h)
This compound AChE / FAAH1,2504,800> 4.5< 0.3
Rivastigmine (Alternative)AChE / BChE4,1004,300~ 1.5~ 1.0
URB597 (Alternative)FAAH4.62.5> 3.0< 0.5

Insight: While Rivastigmine maintains consistent cross-species efficacy due to its smaller size and resistance to CES1c, the bulky 8-quinolyl carbamate suffers a severe pharmacokinetic penalty in rodents, necessitating specific experimental controls.

Mandatory Visualization: Species-Specific Pathways

G Compound 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate Human Human Model (No Plasma CES) Compound->Human Rodent Rodent Model (High Plasma CES1c) Compound->Rodent MechH High Target Availability (PAS Tyr337 Binding) Human->MechH MechR Rapid Carbamate Hydrolysis (Systemic Clearance) Rodent->MechR OutH Prolonged AChE/FAAH Inhibition (High Efficacy) MechH->OutH OutR Artificial Loss of Efficacy (Translational Artifact) MechR->OutR

Fig 1. Species-specific metabolic pathways and physiological outcomes of quinoline-O-carbamates.

Self-Validating Experimental Protocols

To prevent the rodent CES sink from generating false-negative data, your experimental workflow must be a self-validating system. The following protocol isolates target-binding affinity from systemic metabolic degradation.

Protocol A: CES-Controlled Plasma Stability Assay

Causality: By using Bis-p-nitrophenyl phosphate (BNPP)—a potent, irreversible pan-CES inhibitor—we can definitively prove whether a short rodent half-life is due to CES1c hydrolysis or inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Aliquot 90 µL of pooled Human Plasma and pooled Rat Plasma into separate microcentrifuge tubes.

  • Control Establishment: To half of the Rat Plasma tubes, add 1 µL of 10 mM BNPP (final concentration 100 µM). Incubate at 37°C for 15 minutes to fully inactivate CES1c.

  • Compound Spiking: Spike this compound (final concentration 10 µM) into all tubes (Human, Rat WT, Rat + BNPP).

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 60, and 120 minutes, extract 10 µL aliquots and immediately quench in 90 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: If the half-life in the "Rat + BNPP" group matches the Human group, the system validates that CES1c is the sole variable causing rapid degradation.

Protocol B: Orthogonal Recombinant Enzyme Inhibition (Modified Ellman's)

Causality: To evaluate true species-specific active site binding without metabolic interference, assays must be performed on purified recombinant orthologs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme Standardization: Dilute recombinant Human AChE and Rat AChE to a standardized activity level (e.g., 0.2 U/mL) to ensure baseline parity.

  • Incubation: In a 96-well plate, combine 160 µL buffer, 10 µL of the quinolyl carbamate (serially diluted from 100 µM to 1 nM), and 10 µL of the species-specific enzyme. Incubate for 20 minutes at room temperature to allow covalent carbamylation.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Kinetic Read: Immediately measure absorbance at 412 nm kinetically for 5 minutes. Calculate the IC₅₀ using non-linear regression.

References

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. URL:[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism (PMC - NIH). URL:[Link]

  • Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice. Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires more than just listing rules; it requires an understanding of the chemical mechanisms that dictate those rules. 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate (CAS: 14577-79-8) is a highly valuable synthetic building block in drug development, but its structural motifs demand rigorous operational controls.

The following guide provides a self-validating system for handling this compound, ensuring that every piece of Personal Protective Equipment (PPE) and every operational step is grounded in mechanistic causality.

Chemical Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the specific threat profile of the molecule. According to its [1], this carbamate derivative triggers four primary Globally Harmonized System (GHS) hazard statements:

  • H302 (Harmful if swallowed): Acute oral toxicity.

  • H315 (Causes skin irritation): The chlorophenyl group significantly increases the molecule's lipophilicity. If the powder contacts the skin, it can easily partition into the lipid layers of the stratum corneum, leading to prolonged localized contact dermatitis[1].

  • H319 (Causes serious eye irritation): Fine crystalline powders can cause severe micro-abrasions and chemical burns to the cornea[1].

  • H335 (May cause respiratory irritation): Aerosolized dust directly interacts with the mucosal membranes of the respiratory tract[1].

The Causality of Risk: The primary operational risk with this chemical is not volatility, but aerosolization . Because it is a dry powder, the kinetic energy from simple weighing and transfer operations can suspend microscopic particles in the breathing zone, simultaneously triggering H315, H319, and H335 hazards.

Personal Protective Equipment (PPE) Matrix

In strict accordance with[2], which mandates hazard-specific PPE selection, the following matrix outlines the required gear and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Causality & Justification
Eye/Face Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166)Protects against airborne dust particulates (H319). Standard safety glasses with side shields are insufficient because fine powders can bypass the gaps.
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for prolonged contact)Nitrile provides superior resistance to lipophilic carbamates compared to latex, preventing transdermal absorption and subsequent dermatitis (H315).
Respiratory N95/P95 particulate respirator (or half-mask with P100 filters for bulk handling)Mitigates the inhalation of fine aerosolized powders which trigger acute respiratory tract irritation (H335).
Body Protection Flame-resistant or 100% cotton lab coat with knit cuffs; closed-toe non-porous shoesPrevents powder accumulation on personal clothing. Knit cuffs prevent the sleeves from dragging through the powder and spreading contamination.

Operational Workflow & Environmental Controls

To ensure a self-validating safety system, your engineering controls must work in tandem with your PPE.

Step-by-Step Handling Methodology:

  • Pre-Operation & Airflow Validation: Verify that the fume hood or ventilated balance enclosure is operating at an optimal face velocity of 80–120 feet per minute (FPM). Causality: This velocity is strong enough to capture fine powders without creating turbulent eddies that could blow the carbamate powder back into the user's breathing zone.

  • Static Elimination & Weighing: Use a static-dissipative spatula to weigh the compound. Causality: Powders hold static charges; eliminating static prevents the powder from repelling off the spatula and aerosolizing.

  • Sealed Transfer: Transfer the weighed solid into a sealed secondary container (e.g., a capped vial) before moving it out of the balance enclosure to the primary reaction vessel.

  • Reaction Setup: Dissolve the carbamate in your chosen solvent under an inert atmosphere (if required by the synthetic route) entirely within the fume hood before removing your respiratory protection.

Workflow Start 1. Preparation Don Level C PPE Weighing 2. Weighing & Transfer (Vented Enclosure) Start->Weighing Verify Airflow Reaction 3. Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer Sealed Vessel Cleanup 4. Decontamination & Waste Segregation Reaction->Cleanup Quench & Dispose

Fig 1: Step-by-step operational workflow and environmental controls for carbamate handling.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of the hazardous powder. All cleanup protocols must align with the[3].

Step-by-Step Spill Response:

  • Evacuation and Assessment: Immediately isolate the area. If the spill occurs outside a fume hood, ensure all personnel in the vicinity don respiratory protection.

  • Dust Suppression (Containment): Do NOT dry sweep. Lightly dampen the spilled powder with water or a compatible solvent (e.g., isopropanol). Causality: Dry sweeping forcefully aerosolizes the carbamate, drastically increasing the inhalation hazard (H335). Dampening agglomerates the particles, rendering them heavy and immobile.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline soap solution. Causality: Alkaline conditions help hydrolyze residual carbamate linkages, breaking down the active chemical intermediate into less hazardous, easily washable byproducts.

  • Waste Segregation: Label the container clearly as "Hazardous Solid Waste - Carbamate Derivative"[3].

SpillResponse Spill Spill Detected (Solid/Powder) Assess Evacuate & Assess (Check Air Quality) Spill->Assess Contain Containment (Dampen Powder) Assess->Contain Collect Collection (Plastic Scoop) Contain->Collect Decon Surface Decon (10% Bleach/Soap) Collect->Decon

Fig 2: Sequential spill response pathway emphasizing dust suppression and containment.

References

  • Title: OSHA 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA 1910.1200 - Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.